molecular formula C4H6N4O B144062 4-Amino-6-methyl-1,3,5-triazin-2-ol CAS No. 16352-06-0

4-Amino-6-methyl-1,3,5-triazin-2-ol

货号: B144062
CAS 编号: 16352-06-0
分子量: 126.12 g/mol
InChI 键: UUTHDVPZNWJUFV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-Amino-6-methyl-1,3,5-triazin-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C4H6N4O and its molecular weight is 126.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-amino-6-methyl-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-2-6-3(5)8-4(9)7-2/h1H3,(H3,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTHDVPZNWJUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274686
Record name 4-Amino-6-methyl-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16352-06-0
Record name 4-Amino-6-methyl-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-Amino-6-methyl-1,3,5-triazin-2-ol: Core Properties and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-6-methyl-1,3,5-triazin-2-ol, also known by its more stable tautomeric name 4-amino-6-methyl-1H-1,3,5-triazin-2-one, is a heterocyclic organic compound belonging to the s-triazine class.[1] The 1,3,5-triazine scaffold is of significant interest in medicinal and agricultural chemistry due to its versatile structure, which allows for extensive functionalization and results in a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] This compound, in particular, is a known environmental transformation product and metabolite of several sulfonylurea herbicides, such as Thifensulfuron-methyl and Prosulfuron.[4]

This technical guide provides a comprehensive overview of the core basic properties of this compound, detailing its physicochemical characteristics, spectroscopic profile, and the experimental methodologies used for their determination.

Chemical Identity and Structure

The compound exists in a tautomeric equilibrium between the '-ol' (lactim) and '-one' (lactam) forms. Spectroscopic evidence and quantum chemical calculations on related amino-triazinones strongly indicate that the lactam form, 4-amino-6-methyl-1,3,5-triazin-2(1H)-one, is the predominant and more stable tautomer in the solid state.[5]

tautomerism cluster_lactim This compound (Lactim/Enol Form) cluster_lactam 4-Amino-6-methyl-1,3,5-triazin-2-one (Lactam/Keto Form - Predominant) Lactim Structure A Lactam Structure B Lactim->Lactam Tautomeric Equilibrium

Table 1: Chemical Identifiers

Identifier Value Reference
IUPAC Name 4-amino-6-methyl-1H-1,3,5-triazin-2-one [4]
Synonyms This compound, Acetoguanide [4]
CAS Number 16352-06-0 [4][6]
Molecular Formula C₄H₆N₄O [4][6]
SMILES CC1=NC(=NC(=O)N1)N [4]

| InChIKey | UUTHDVPZNWJUFV-UHFFFAOYSA-N |[4] |

Physicochemical Properties

The fundamental physicochemical properties of the compound are summarized below. These values are critical for applications in drug development, influencing factors such as solubility, absorption, and formulation.

Table 2: Core Physicochemical Data

Property Value Reference
Molecular Weight 126.12 g/mol [4][6]
Melting Point >350 °C (with decomposition) for a related chloro-amino-triazinone [5]
pKa (Dissociation Constant) Data for the specific compound is not readily available in the provided search results. A predicted pKa for the related 2-Amino-4-methoxy-6-methyl-1,3,5-triazine is 3.65±0.10. [7]
Solubility Slightly soluble in Chloroform and DMSO (for a related methoxy derivative) [7]
Storage Conditions 2-8°C, Inert atmosphere, Keep in a dark place [6]
XLogP3-AA (Computed) -1.2 [4]
Hydrogen Bond Donor Count 3 (Computed) [4]

| Hydrogen Bond Acceptor Count | 4 (Computed) |[4] |

Basicity and pKa

The basicity of this compound is attributed to the nitrogen atoms in the triazine ring and the exocyclic amino group. The pKa value is a quantitative measure of this basicity. While an experimental value for the target compound is not available, the predicted pKa of a structurally similar compound (2-Amino-4-methoxy-6-methyl-1,3,5-triazine) is 3.65, suggesting it is a weak base.[7] The protonation state, governed by the pKa, is crucial for receptor binding and membrane permeability in biological systems.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. Based on data from closely related amino-triazine derivatives, the following spectral characteristics are expected.[5][8][9][10][11]

Table 3: Expected Spectroscopic Data

Technique Expected Features Rationale / Comparison Compound
¹H NMR ~10.8–11.8 ppm: Broad singlet, acidic proton (ring N-H) ~6.0-7.0 ppm: Broad signal (exocyclic -NH₂) ~2.0-2.5 ppm: Singlet (methyl -CH₃) Based on spectra of 4-chloro-6-amino-1,3,5-triazin-2(1H)-ones, which show the ring N-H proton in this downfield region.[5] Signals for amino and methyl groups are typical for this scaffold.
¹³C NMR ~160-170 ppm: Carbonyl carbon (C=O) ~150-160 ppm: Triazine ring carbons ~20-25 ppm: Methyl carbon (-CH₃) Consistent with ¹³C NMR data for various amino-1,3,5-triazine derivatives.[8][9]

| FT-IR (cm⁻¹) | ~3100–3400 cm⁻¹: Broad bands (N-H stretching from both ring and amino groups) ~1650–1740 cm⁻¹: Strong absorption (C=O stretching of the lactam group) ~1550-1600 cm⁻¹: N=C-N ring stretching | The presence of a strong carbonyl band confirms the predominance of the lactam tautomer.[5] N-H stretching bands are characteristic of the amino and amide-like ring fragments.[5][10] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline standard protocols for determining the key properties discussed.

Protocol for pKa Determination (Potentiometric Titration)

This protocol describes a general method for determining the dissociation constant (pKa) of a weakly basic compound.

pKa_Workflow cluster_prep cluster_titration cluster_analysis A 1. Dissolve compound in suitable solvent (e.g., aqueous DMSO) B 2. Calibrate pH meter with standard buffers C 3. Titrate with standardized acid (e.g., 0.1 M HCl) D 4. Record pH after each titrant addition C->D E 5. Plot pH vs. volume of titrant added D->E F 6. Determine equivalence point(s) E->F G 7. Calculate pKa from the half-equivalence point F->G

  • Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 0.01 M) in a suitable solvent system, such as an aqueous solution with a co-solvent like DMSO to ensure solubility.[12]

  • Titration: Calibrate a pH meter using standard buffers. Place the solution in a thermostated vessel and titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the resulting titration curve.

Protocol for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often used for triazine derivatives due to good solubility and its ability to avoid exchange of labile N-H protons.[8][9]

    • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[8][9] Chemical shifts are reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: Prepare a solid sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet.[8][10]

    • Acquisition: Record the spectrum using an FT-IR spectrometer. The data is typically presented as transmittance (%) versus wavenumber (cm⁻¹).

Biological and Synthetic Context

Biological Significance

This compound is primarily documented as a metabolite of widely used sulfonylurea herbicides.[4] Its formation is a key step in the environmental degradation pathway of these agrochemicals. The broader 1,3,5-triazine scaffold is a privileged structure in drug discovery, with derivatives showing promise as anticancer, antifungal, and anti-inflammatory agents.[1][3][13] This makes understanding the properties of its fundamental building blocks and metabolites essential for both environmental science and medicinal chemistry.

General Synthesis Pathway

Amino-substituted s-triazines are typically synthesized starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The high reactivity of the chlorine atoms allows for their sequential substitution by various nucleophiles.

synthesis_pathway Start Cyanuric Chloride (Precursor) Step1 Nucleophilic Substitution 1 (e.g., + CH₃MgBr) Start->Step1 Intermediate1 Substituted Triazine Step1->Intermediate1 Step2 Nucleophilic Substitution 2 (e.g., + NH₃) Intermediate1->Step2 Intermediate2 Amino-Substituted Triazine Step2->Intermediate2 Step3 Hydrolysis (e.g., + NaOH(aq)) Intermediate2->Step3 Product 4-Amino-6-methyl- 1,3,5-triazin-2-ol Step3->Product

This stepwise substitution, controlled by reaction conditions such as temperature, allows for the creation of a diverse library of triazine derivatives for screening in drug development and agricultural applications.[5]

References

An In-Depth Technical Guide to 4-Amino-6-methyl-1,3,5-triazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-Amino-6-methyl-1,3,5-triazin-2-ol, also known by its IUPAC name 4-amino-6-methyl-1H-1,3,5-triazin-2-one. This document details its chemical structure, properties, and provides a theoretical framework for its synthesis and characterization based on established methodologies for analogous triazine derivatives. While specific experimental data for this compound is not extensively available in public literature, this guide consolidates known information and presents logical experimental workflows for its study. Particular attention is given to spectroscopic analysis techniques and potential biological significance, making it a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a triazine ring core. The structure is characterized by an amino group at position 4, a methyl group at position 6, and a hydroxyl group at position 2, which exists in tautomeric equilibrium with its keto form, 4-amino-6-methyl-1H-1,3,5-triazin-2-one. This tautomerism is a key feature of this class of compounds.

Caption: Keto-enol tautomerism of the title compound.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name 4-amino-6-methyl-1H-1,3,5-triazin-2-onePubChem[1]
Molecular Formula C4H6N4OPubChem[1]
Molecular Weight 126.12 g/mol PubChem[1]
CAS Number 16352-06-0PubChem[1]
Synonyms Acetoguanide, this compoundPubChem[1]
Hydrogen Bond Donor Count 3PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 4PubChem (Computed)[1]
Rotatable Bond Count 0PubChem (Computed)[1]
LogP (Computed) -1.2PubChem[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A logical approach would be the reaction of methyl acetate with biguanide hydrochloride in the presence of a strong base like sodium methoxide in methanol, followed by reflux.

synthesis_workflow Proposed Synthesis Workflow start Start Materials: Methyl Acetate & Biguanide HCl reaction Reaction: - Sodium Methoxide in Methanol - Reflux start->reaction workup Reaction Work-up: - Neutralization (e.g., with HCl) - Cooling to induce precipitation reaction->workup isolation Isolation: - Filtration - Washing with cold solvent workup->isolation purification Purification: - Recrystallization (e.g., from Ethanol/Water) isolation->purification characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy - Elemental Analysis purification->characterization final_product Final Product: This compound characterization->final_product caption Logical workflow for synthesis and purification.

Caption: Logical workflow for synthesis and purification.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, add biguanide hydrochloride (1 equivalent). Stir the mixture at room temperature for 30 minutes.

  • Addition of Ester: Add methyl acetate (1 equivalent) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid to a pH of approximately 6-7.

  • Isolation: Cool the neutralized mixture in an ice bath to facilitate the precipitation of the product. Collect the solid by vacuum filtration and wash with cold methanol.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods (NMR, MS, IR) and elemental analysis.

Spectroscopic and Analytical Data (Predicted)

Although experimental spectra for this compound are not available, predicted data based on the analysis of structurally similar compounds can provide valuable guidance for characterization.

Table 2: Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR A singlet corresponding to the methyl protons (around δ 2.1-2.3 ppm). Broad signals for the amino and hydroxyl/amide protons, which may be exchangeable with D₂O.
¹³C NMR Resonances for the methyl carbon, and three distinct signals for the triazine ring carbons, with the carbonyl/hydroxylated carbon appearing at a characteristic downfield shift.
Mass Spec. A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ consistent with the molecular weight of 126.12 g/mol .
IR Spec. Characteristic absorption bands for N-H stretching (amino and amide groups), C=O stretching (amide/keto form), and C=N stretching of the triazine ring.

Biological Activity and Potential Applications

This compound is a known environmental transformation product of the herbicides prosulfuron and thifensulfuron-methyl.[1] This suggests its potential role in toxicological and environmental impact studies of these agricultural chemicals.

The 1,3,5-triazine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural features of this compound, particularly the amino and hydroxyl/keto functionalities, provide opportunities for hydrogen bonding and other interactions with biological targets.

Potential Signaling Pathway Involvement (Hypothetical):

Given the prevalence of triazine derivatives as kinase inhibitors, a hypothetical signaling pathway that could be investigated for modulation by this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

signaling_pathway Hypothetical Target Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound 4-Amino-6-methyl- 1,3,5-triazin-2-ol (Hypothetical Inhibitor) Compound->PI3K Inhibition? caption Potential inhibition of the PI3K/Akt pathway.

Caption: Potential inhibition of the PI3K/Akt pathway.

Conclusion

This compound is a compound of interest due to its relationship with widely used herbicides and the established biological importance of the triazine scaffold. This guide provides a foundational understanding of its chemical nature and outlines a clear path for its synthesis and characterization. Further research into its biological activities is warranted to explore its potential toxicological profile and any therapeutic applications. The methodologies and predictive data presented herein serve as a valuable starting point for researchers and drug development professionals seeking to investigate this and related triazine compounds.

References

An In-depth Technical Guide to 4-Amino-6-methyl-1,3,5-triazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 4-Amino-6-methyl-1H-1,3,5-triazin-2-one

Synonyms: Acetoguanide, 4-Amino-6-methyl-1,3,5-triazin-2-ol

CAS Number: 16352-06-0

Molecular Formula: C₄H₆N₄O

Molecular Weight: 126.12 g/mol [1]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This compound exists in a tautomeric equilibrium between the "-ol" and "-one" forms, with the keto form (4-amino-6-methyl-1H-1,3,5-triazin-2-one) being the more stable and commonly represented structure.

PropertyValueReference
IUPAC Name 4-amino-6-methyl-1H-1,3,5-triazin-2-one[1]
Common Name Acetoguanide[1]
CAS Number 16352-06-0[1]
Molecular Formula C₄H₆N₄O[1]
Molecular Weight 126.12 g/mol [1]
Appearance Solid (predicted)
Melting Point >300 °C (Decomposes)
Solubility Sparingly soluble in water and common organic solvents.
pKa Data not available

Synthesis of this compound

The synthesis of substituted 1,3,5-triazines can be achieved through various routes. A common and versatile method involves the sequential substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[2] Another approach involves the cyclotrimerization of nitriles.

General Experimental Protocol for Substituted 1,3,5-Triazines

This protocol is based on the sequential substitution of cyanuric chloride and would need to be optimized for the specific synthesis of 4-amino-6-methyl-1H-1,3,5-triazin-2-one.

Materials:

  • Cyanuric chloride

  • Ammonia (or an ammonia equivalent)

  • A methylating agent (e.g., methyl Grignard reagent, followed by hydrolysis and oxidation, or a more direct precursor)

  • A hydroxylating agent (e.g., sodium hydroxide)

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Standard laboratory glassware and purification equipment (e.g., for column chromatography, recrystallization)

Procedure:

  • First Substitution (Amination): Dissolve cyanuric chloride in anhydrous acetonitrile and cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen). Add one equivalent of an amine (in this case, ammonia or a protected form) and a slight excess of a non-nucleophilic base like DIPEA. The reaction is typically stirred at a low temperature for several hours to achieve monosubstitution.[2]

  • Second Substitution (Methylation): To the solution containing the monoamino-dichloro-triazine, add one equivalent of a suitable methylating agent. The reaction conditions (temperature, time) will depend on the specific reagent used.

  • Third Substitution (Hydroxylation): The final chlorine atom is replaced with a hydroxyl group by reacting the intermediate with a hydroxide source, such as aqueous sodium hydroxide. This step may require heating to proceed at a reasonable rate.

  • Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water and the product is extracted with an organic solvent. The crude product is then purified by standard techniques such as recrystallization or column chromatography.

Characterization:

The structure of the final product should be confirmed using modern analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical environment of the protons and carbons in the molecule, respectively.

  • Infrared (IR) Spectroscopy: FTIR is used to identify the presence of key functional groups, such as N-H, C=O, and C-N bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

Note: Specific spectroscopic data for 4-amino-6-methyl-1H-1,3,5-triazin-2-one is not available in the provided search results. The data presented here is for related compounds and for illustrative purposes.

Illustrative Spectroscopic Data for Related Triazine Derivatives:

  • ¹H NMR (in DMSO-d₆): Protons on the methyl group would likely appear as a singlet around δ 2.0-2.5 ppm. The amino protons would appear as a broad singlet, and the N-H proton of the triazine ring would also be present.

  • ¹³C NMR (in DMSO-d₆): The carbon of the methyl group would appear around δ 20-25 ppm. The carbons of the triazine ring would appear in the range of δ 150-170 ppm. The carbonyl carbon would be the most downfield of the ring carbons.

  • FTIR (KBr pellet): Characteristic peaks would be expected for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and triazine ring vibrations.

G cluster_synthesis General Synthesis of Substituted Triazines Cyanuric Chloride Cyanuric Chloride Monoamino-dichloro-triazine Monoamino-dichloro-triazine Cyanuric Chloride->Monoamino-dichloro-triazine 1. Amination Amino-methyl-chloro-triazine Amino-methyl-chloro-triazine Monoamino-dichloro-triazine->Amino-methyl-chloro-triazine 2. Methylation This compound This compound Amino-methyl-chloro-triazine->this compound 3. Hydroxylation G cluster_workflow Biological Activity Screening Workflow Compound Synthesis\nand Purification Compound Synthesis and Purification In vitro Cytotoxicity Assay\n(e.g., MTT assay on cancer cell lines) In vitro Cytotoxicity Assay (e.g., MTT assay on cancer cell lines) Compound Synthesis\nand Purification->In vitro Cytotoxicity Assay\n(e.g., MTT assay on cancer cell lines) Enzyme Inhibition Assays\n(e.g., MAO-A/B) Enzyme Inhibition Assays (e.g., MAO-A/B) Compound Synthesis\nand Purification->Enzyme Inhibition Assays\n(e.g., MAO-A/B) Active Compound Active Compound In vitro Cytotoxicity Assay\n(e.g., MTT assay on cancer cell lines)->Active Compound Enzyme Inhibition Assays\n(e.g., MAO-A/B)->Active Compound Mechanism of Action Studies\n(Cell cycle analysis, apoptosis assays) Mechanism of Action Studies (Cell cycle analysis, apoptosis assays) Active Compound->Mechanism of Action Studies\n(Cell cycle analysis, apoptosis assays)

References

An In-depth Technical Guide to 4-Amino-6-methyl-1,3,5-triazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-6-methyl-1,3,5-triazin-2-ol, also known as Acetoguanide. The document summarizes its key physicochemical properties. While this compound is a known environmental transformation product of certain herbicides, detailed experimental protocols for its synthesis and specific biological activities are not extensively documented in publicly available literature. This guide consolidates the available information and provides context based on the broader class of 1,3,5-triazine derivatives.

Core Molecular Information

This compound is a heterocyclic organic compound belonging to the triazine family. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Weight 126.12 g/mol [1]
Molecular Formula C₄H₆N₄O[1]
CAS Number 16352-06-0[1]
IUPAC Name 4-amino-6-methyl-1H-1,3,5-triazin-2-one[1]
Synonyms Acetoguanide, 4-Amino-6-methyl-s-triazin-2-ol[1]

Physicochemical Properties

PropertyComputed Value
XLogP3 -1.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 0
Exact Mass 126.05416083
Monoisotopic Mass 126.05416083
Topological Polar Surface Area 82.8 Ų
Heavy Atom Count 9
Complexity 148

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, the synthesis of substituted 1,3,5-triazin-2-one derivatives generally follows established chemical routes. Two common strategies involve the use of cyanuric chloride or biguanide precursors.

General Synthetic Strategies for 1,3,5-Triazine Derivatives:

  • From Cyanuric Chloride: The synthesis of many triazine derivatives begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a highly reactive precursor that allows for the sequential substitution of its chlorine atoms with various nucleophiles.[2] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis of di- and tri-substituted triazines. For the synthesis of a this compound, a hypothetical pathway could involve the sequential reaction of cyanuric chloride with a methylating agent, an aminating agent, and subsequent hydrolysis of the remaining chlorine atom.

  • From Biguanides: Another common route to 1,3,5-triazine derivatives is the reaction of biguanides with esters or other carbonyl compounds.[3] For instance, aiming for the synthesis of final 6-substituted 4-amino-1,3,5-triazin-2-yl derivatives, esters can be reacted with appropriate biguanide hydrochlorides in a solution of sodium methoxide in methanol at reflux.[4]

Below is a generalized workflow for the synthesis of substituted 1,3,5-triazines, which could be adapted for the synthesis of this compound.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product start1 Cyanuric Chloride step1 Nucleophilic Substitution 1 (e.g., Amination) start1->step1 Stepwise reaction with nucleophiles start2 Biguanide Derivative step4 Cyclocondensation with Ester/Carbonyl start2->step4 Reaction with carbonyl compound step2 Nucleophilic Substitution 2 (e.g., Alkylation) step1->step2 step3 Hydrolysis step2->step3 product This compound step3->product step4->product

Generalized synthetic routes to 1,3,5-triazine derivatives.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. For structurally related compounds, such as other substituted triazines, extensive spectroscopic characterization is typically performed to confirm their identity. For example, the structures of new 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives were confirmed using IR, NMR, and mass spectrometry methods.[4] Similarly, detailed 1H and 13C NMR data are available for various other triazine derivatives.

Biological Activity and Signaling Pathways

There is a lack of specific information regarding the biological activity and associated signaling pathways of this compound. It is known to be an environmental transformation product of the herbicides thifensulfuron-methyl and prosulfuron.[1]

The broader class of 1,3,5-triazine derivatives has been extensively studied and is known to exhibit a wide range of biological activities, including:

  • Anticancer Activity: Many triazine derivatives have been investigated for their potential as anticancer agents. For example, some have been shown to induce apoptosis in cancer cells.[5]

  • Antimicrobial and Antifungal Activity: Various substituted triazines have demonstrated antibacterial and antifungal properties.[6]

  • Herbicidal Activity: Triazine derivatives are widely used as herbicides.

The mechanism of action for these biological effects is highly dependent on the specific substitutions on the triazine ring. Without experimental data for this compound, any discussion of its potential biological activity would be speculative.

The following diagram illustrates a general workflow for screening the biological activity of novel chemical compounds, which would be applicable to this compound should it be investigated in the future.

G cluster_screening Biological Activity Screening Workflow compound Test Compound (this compound) invitro In Vitro Assays (e.g., Enzyme inhibition, Cell viability) compound->invitro invivo In Vivo Models (e.g., Animal studies) invitro->invivo Promising candidates mechanistic Mechanism of Action Studies (e.g., Signaling pathway analysis) invivo->mechanistic data Data Analysis and Lead Identification mechanistic->data

A general workflow for the evaluation of biological activity.

Conclusion

This compound is a well-characterized small molecule in terms of its basic chemical properties. However, there is a significant lack of publicly available, in-depth experimental data regarding its synthesis, spectroscopic characterization, and biological activity. While the broader family of 1,3,5-triazines is of great interest to researchers in medicinal and agricultural chemistry, this specific compound appears to be understudied. Further research would be required to elucidate its specific properties and potential applications.

References

An In-depth Technical Guide to 4-Amino-6-methyl-1,3,5-triazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-methyl-1,3,5-triazin-2-ol, a heterocyclic compound belonging to the triazine class, has garnered interest within the scientific community for its potential applications in medicinal chemistry and agrochemistry. This technical guide provides a comprehensive review of the existing literature, focusing on its chemical synthesis, physicochemical properties, and known biological activities. This document aims to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics and other bioactive agents.

Introduction

Substituted 1,3,5-triazines are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and herbicidal properties.[1][2] The structural versatility of the triazine core allows for the introduction of various functional groups, enabling the fine-tuning of their pharmacological and toxicological profiles. This compound, also known by its tautomeric form 4-amino-6-methyl-1,3,5-triazin-2(1H)-one, is a notable member of this family. Its structure presents opportunities for further chemical modification to explore its therapeutic potential. This guide summarizes the current state of knowledge on this compound, with a focus on providing practical information for laboratory research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that this compound can exist in tautomeric forms, which can influence its chemical reactivity and biological interactions. The predominant tautomer in the solid state and in solution can be influenced by factors such as solvent polarity and pH.[3]

PropertyValueReference
Molecular Formula C₄H₆N₄O[4]
Molecular Weight 126.12 g/mol [4]
IUPAC Name 4-amino-6-methyl-1H-1,3,5-triazin-2-one[4]
CAS Number 16352-06-0[4]
Synonyms Acetoguanide, 4-Amino-6-methyl-s-triazin-2-ol[4]
Computed XLogP3 -1.2[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 0[4]

Note: The majority of the available data is based on computational models and data for structurally related compounds. Experimental data for this compound is limited in the public domain.

Synthesis and Characterization

General Experimental Protocol for Synthesis of 4-Amino-6-substituted-1,3,5-triazin-2(1H)-ones

The following is a generalized protocol based on the synthesis of structurally similar compounds and should be optimized for the specific synthesis of this compound.[3]

Materials:

  • 2-Amino-4-chloro-6-methyl-1,3,5-triazine

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Acetonitrile

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Dissolve 2-amino-4-chloro-6-methyl-1,3,5-triazine in a suitable solvent such as a mixture of acetonitrile and water.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a 10% aqueous solution of sodium hydroxide dropwise while maintaining the temperature at 20-25 °C. The molar ratio of sodium hydroxide to the starting triazine should be approximately 2-2.4 : 1.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, acidify the reaction mixture to a pH of 3-4 with dilute hydrochloric acid.

  • The resulting precipitate, this compound, can be collected by filtration.

  • Wash the product with cold deionized water and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Characterization

Due to the limited availability of experimental spectral data for this compound, the following table presents typical spectral data for closely related amino-substituted triazinone derivatives.[2][3] This information can serve as a reference for the characterization of the target compound.

Spectroscopic Technique Expected Observations for Amino-substituted Triazinones
¹H NMR Signals corresponding to the methyl protons and the amine protons. The chemical shifts will be dependent on the solvent and the tautomeric form.
¹³C NMR Resonances for the methyl carbon and the three distinct carbons of the triazine ring.
IR (KBr) A strong absorption band in the region of 1686–1707 cm⁻¹ characteristic of the C=O group of the lactam form.[3] Absorption bands corresponding to N-H stretching of the amino group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (126.12 g/mol ).

Tautomerism

It is crucial for researchers to recognize that this compound can exist in different tautomeric forms: the -ol form and the -one form (lactam). The equilibrium between these tautomers is influenced by the solvent environment.[3] Computational studies on related 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones suggest that in the solid state and in polar solvents, the lactam form is generally more stable.[3]

Tautomerism cluster_0 Lactam Form cluster_1 Lactim Form 4-Amino-6-methyl-1,3,5-triazin-2(1H)-one 4-Amino-6-methyl-1,3,5-triazin-2(1H)-one This compound This compound 4-Amino-6-methyl-1,3,5-triazin-2(1H)-one->this compound

Caption: Tautomeric equilibrium of this compound.

Biological Activities and Potential Applications

The biological activities of this compound have not been extensively reported. However, the broader class of 1,3,5-triazine derivatives has shown significant promise in various therapeutic areas.

Anticancer Potential

Many substituted 1,3,5-triazine derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[1] The mechanism of action for these compounds often involves the inhibition of key enzymes or interference with cellular signaling pathways. While no specific anticancer data exists for this compound, its core structure suggests it could be a valuable scaffold for the design of novel anticancer agents.

Enzyme Inhibition

Derivatives of 1,3,5-triazine have been identified as inhibitors of various enzymes, including monoamine oxidases (MAOs).[2] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. The potential of this compound as an enzyme inhibitor remains an unexplored area of research.

Agrochemical Applications

This compound is a known environmental transformation product of the herbicides thifensulfuron-methyl and prosulfuron.[4] This indicates its relative stability in the environment and its potential role in the metabolic pathways of these agrochemicals.

Future Directions

The current body of literature on this compound is limited, presenting numerous opportunities for future research. Key areas for investigation include:

  • Development of a robust and high-yielding synthesis protocol.

  • Comprehensive spectroscopic characterization (NMR, IR, Mass Spectrometry, and X-ray crystallography) to confirm its structure and tautomeric preferences.

  • Systematic evaluation of its biological activity, including in vitro and in vivo studies against a panel of cancer cell lines and clinically relevant enzymes.

  • Investigation of its mechanism of action to identify specific molecular targets.

  • Structure-activity relationship (SAR) studies to design and synthesize more potent and selective derivatives.

The following workflow outlines a potential research plan for the further investigation of this compound.

Research_Workflow A Synthesis and Purification B Structural Characterization (NMR, IR, MS, X-ray) A->B C In Vitro Biological Screening (e.g., Anticancer, Enzyme Inhibition) B->C D Identification of Active Hits C->D E Mechanism of Action Studies D->E F Lead Optimization (SAR) D->F E->F F->C Iterative Design G In Vivo Efficacy and Toxicity Studies F->G H Preclinical Development G->H

Caption: Proposed workflow for the investigation of this compound.

Conclusion

This compound represents a promising yet underexplored chemical entity. Its structural relationship to a class of compounds with proven biological significance warrants further investigation. This technical guide has consolidated the available information to provide a solid foundation for researchers to build upon. Future studies focused on its synthesis, characterization, and biological evaluation are essential to unlock its full potential in drug discovery and other applications.

References

Spectroscopic Profile of 4-Amino-6-methyl-1,3,5-triazin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Amino-6-methyl-1,3,5-triazin-2-ol (CAS: 16352-06-0). Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this document outlines the expected spectroscopic features based on the analysis of structurally related 1,3,5-triazine derivatives. The guide covers anticipated data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are provided, along with logical workflows visualized using Graphviz diagrams. This document serves as a valuable resource for researchers working with this and similar triazine compounds, aiding in spectral interpretation and experimental design.

Introduction

This compound is a heterocyclic organic compound with a triazine core, featuring amino, methyl, and hydroxyl functional groups. This substitution pattern suggests its potential for diverse chemical interactions and makes its structural elucidation crucial for research and development. Spectroscopic analysis is the cornerstone of such characterization, providing detailed information about the molecule's structure, connectivity, and chemical environment. This guide synthesizes the predicted spectroscopic data and outlines the methodologies for its acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of analogous compounds, including various substituted triazines.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. The lactam-lactim tautomerism common in such heterocyclic systems may influence the precise peak positions.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Amino)3400 - 3200Medium-Strong, DoubletThe presence of two bands is characteristic of a primary amine.
O-H Stretch (Hydroxy)3300 - 2500Broad, StrongIndicative of the hydroxyl group of the lactim tautomer, likely with hydrogen bonding.
C=O Stretch (Amide)1750 - 1650StrongCharacteristic of the lactam tautomer. The presence and intensity will depend on the tautomeric equilibrium.
C=N Stretch (Triazine Ring)1650 - 1550Medium-StrongAromatic ring stretching vibrations.
N-H Bend (Amino)1640 - 1560MediumBending vibration of the primary amine.
C-H Stretch (Methyl)2980 - 2870MediumAliphatic C-H stretching.
C-H Bend (Methyl)1460 - 1370MediumAliphatic C-H bending.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum will provide information on the different types of protons and their neighboring environments. Chemical shifts are influenced by the electron-withdrawing nature of the triazine ring and the presence of amino and hydroxyl groups.

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Methyl Protons (-CH₃)2.0 - 2.5Singlet3HThe exact shift will depend on the solvent and electronic environment.
Amino Protons (-NH₂)5.0 - 7.0Broad Singlet2HChemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
Hydroxyl/Amide Proton (-OH/-NH)8.0 - 12.0Broad Singlet1HThe position of this exchangeable proton is highly variable and depends on the dominant tautomeric form and experimental conditions.

The carbon NMR spectrum will reveal the number of distinct carbon environments in the molecule.

Carbon TypeExpected Chemical Shift (δ, ppm)Notes
Methyl Carbon (-CH₃)20 - 30Aliphatic carbon signal.
Triazine Ring Carbons (C-NH₂, C-CH₃)160 - 170Aromatic carbons attached to amino and methyl groups.
Triazine Ring Carbon (C-OH/C=O)170 - 180The chemical shift will be significantly influenced by whether it exists in the lactim (-C-OH) or lactam (-C=O) form.
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Ion TypeExpected m/zNotes
Molecular Ion [M]⁺126.05Corresponding to the molecular formula C₄H₆N₄O.
Fragment IonsVariesCommon fragmentation pathways for triazines may involve the loss of small neutral molecules such as HCN, N₂, and CO. The fragmentation pattern can help confirm the structure.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation :

    • Solid State (KBr Pellet) :

      • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

      • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Solid State (Attenuated Total Reflectance - ATR) :

      • Place a small amount of the solid sample directly onto the ATR crystal.

      • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical due to the potential for low solubility and its effect on the chemical shifts of exchangeable protons.

    • Cap the NMR tube and gently agitate to dissolve the sample completely.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Data Acquisition :

    • ¹H NMR :

      • Acquire the spectrum using a standard single-pulse experiment.

      • The spectral width should be sufficient to cover all expected proton signals (e.g., 0-15 ppm).

      • An appropriate number of scans should be collected to achieve a good signal-to-noise ratio.

    • ¹³C NMR :

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • The spectral width should cover the expected range for all carbon signals (e.g., 0-200 ppm).

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, which could be a standalone instrument or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray Ionization (ESI) or Electron Impact (EI) are common ionization techniques.

  • Sample Preparation :

    • Direct Infusion : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL). Infuse the solution directly into the ion source.

    • LC-MS : Prepare a solution of the sample in a solvent compatible with the mobile phase. Inject the solution onto an appropriate HPLC column for separation before introduction into the mass spectrometer.

  • Data Acquisition :

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

    • Acquire data in full scan mode to detect the molecular ion and major fragment ions.

    • If further structural information is needed, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and inducing fragmentation.

Workflow Visualizations

The following diagrams illustrate the logical workflows for the described spectroscopic analyses.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start prep_choice Choose Method start->prep_choice kbr KBr Pellet Preparation prep_choice->kbr Solid atr ATR Sample Preparation prep_choice->atr Solid background Record Background Spectrum kbr->background atr->background sample_spec Record Sample Spectrum background->sample_spec process Process Data (Baseline Correction, etc.) sample_spec->process analyze Analyze Spectrum process->analyze end End analyze->end

Caption: Workflow for Infrared (IR) Spectroscopy.

NMR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Tuning transfer->setup acquire_1h Acquire ¹H Spectrum setup->acquire_1h acquire_13c Acquire ¹³C Spectrum setup->acquire_13c process_data Process FID (Fourier Transform, Phasing) acquire_1h->process_data acquire_13c->process_data analyze_spectra Analyze Spectra (Peak Picking, Integration) process_data->analyze_spectra end End analyze_spectra->end

Caption: Workflow for NMR Spectroscopy.

MS_Spectrometry_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_acq Data Acquisition start Start dissolve Dissolve Sample in Solvent start->dissolve intro_choice Choose Method dissolve->intro_choice infusion Direct Infusion intro_choice->infusion lc_ms LC-MS intro_choice->lc_ms setup Instrument Setup & Calibration infusion->setup lc_ms->setup acquire_full_scan Acquire Full Scan Spectrum setup->acquire_full_scan acquire_msms Acquire MS/MS Spectrum (Optional) acquire_full_scan->acquire_msms analyze Analyze Mass Spectrum acquire_full_scan->analyze acquire_msms->analyze end End analyze->end

Caption: Workflow for Mass Spectrometry.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While direct experimental data is currently scarce, the predicted data and generalized experimental protocols offer a solid starting point for researchers. The provided workflows serve as a practical guide for the systematic spectroscopic analysis of this and related triazine compounds. It is recommended that experimental data, once acquired, be compared with the predictions outlined in this document to facilitate a comprehensive structural elucidation.

An In-depth Technical Guide to the Environmental Metabolite 4-Amino-6-methyl-1,3,5-triazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental metabolite 4-Amino-6-methyl-1,3,5-triazin-2-ol. This compound is a notable transformation product of widely used sulfonylurea herbicides, Thifensulfuron-methyl and Prosulfuron. This document details its formation in the environment, its chemical and physical properties, and analytical methodologies for its detection. Furthermore, it explores its potential ecotoxicological impact and effects on cellular signaling pathways. Standardized experimental protocols for its synthesis, environmental analysis, and toxicological evaluation are also provided to support further research in this area.

Introduction

This compound, also known by its Chemical Abstracts Service (CAS) number 16352-06-0, is an environmental metabolite of significant interest due to its origin from the degradation of sulfonylurea herbicides.[1] The widespread use of parent compounds such as Thifensulfuron-methyl and Prosulfuron in agriculture raises concerns about the environmental fate and potential biological activity of their degradation products.[1] Understanding the behavior of this compound in various environmental compartments is crucial for a complete ecological risk assessment of the parent herbicides. This guide aims to consolidate the current knowledge on this metabolite and provide a technical resource for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its environmental transport, fate, and bioavailability.

PropertyValueReference
Molecular Formula C₄H₆N₄O[1]
Molecular Weight 126.12 g/mol [1][2]
CAS Number 16352-06-0[1][2]
IUPAC Name 4-amino-6-methyl-1H-1,3,5-triazin-2-one[1]
Synonyms Acetoguanide, O-Desmethyl triazine amine (IN-B5528)[1]
Appearance Solid (predicted)
Storage Keep in dark place, Inert atmosphere, 2-8°C[2]

Environmental Formation and Fate

This compound is primarily formed in the environment through the degradation of the sulfonylurea herbicides Thifensulfuron-methyl and Prosulfuron.[1] The primary pathway for its formation involves the cleavage of the sulfonylurea bridge of the parent herbicide molecule. This degradation can be influenced by both abiotic and biotic factors.

Abiotic Degradation:

  • Hydrolysis: The sulfonylurea linkage is susceptible to hydrolysis, a process that is highly dependent on the pH of the surrounding medium. Generally, hydrolysis is more rapid under acidic conditions.[3]

Biotic Degradation:

  • Microbial Metabolism: Soil microorganisms play a crucial role in the breakdown of sulfonylurea herbicides.[3] Enzymatic activities of various soil bacteria and fungi can lead to the cleavage of the sulfonylurea bridge, resulting in the formation of this compound and other metabolites.

The persistence of the parent herbicides, and consequently the formation of this metabolite, can vary significantly depending on soil type, temperature, moisture, and microbial activity. For instance, the dissipation half-life (DT50) of prosulfuron in soil has been shown to be positively correlated with soil pH, ranging from 6.5 days at pH 5.4 to 122.9 days at pH 7.9.[3] Similarly, the persistence of thifensulfuron-methyl in aquatic environments is influenced by factors such as hydrolysis, photolysis, and microbial degradation, with reported half-lives varying based on environmental conditions.[2]

Thifensulfuron-methyl / Prosulfuron Thifensulfuron-methyl / Prosulfuron Degradation Degradation Thifensulfuron-methyl / Prosulfuron->Degradation This compound This compound Degradation->this compound Other Metabolites Other Metabolites Degradation->Other Metabolites

Figure 1: Formation of this compound from parent herbicides.

Ecotoxicological Profile

Currently, there is a notable lack of publicly available quantitative data on the ecotoxicity of this compound for key aquatic organisms. While the ecotoxicological profiles of the parent sulfonylurea herbicides are more extensively studied, the specific impact of this metabolite remains an area requiring further investigation. The ecotoxicity of sulfonylurea herbicides and their degradation products can be assessed using standardized bioassays.[4]

Table 2: Ecotoxicity Data for this compound

OrganismTestEndpointValue (mg/L)Reference
Algae (Pseudokirchneriella subcapitata)72h Growth InhibitionEC₅₀Not Available
Crustacean (Daphnia magna)48h ImmobilizationEC₅₀Not Available
Fish (Danio rerio)96h Acute ToxicityLC₅₀Not Available

While specific data for this metabolite is lacking, studies on other triazine compounds indicate potential for adverse effects on aquatic life.[5]

Potential Effects on Signaling Pathways

The biological effects of triazine compounds, including herbicides and their metabolites, have been investigated in various biological systems. Two key areas of impact are the photosynthetic electron transport chain in plants and steroidogenesis in animals.

Photosynthetic Electron Transport Chain

Triazine herbicides are known to inhibit photosynthesis by blocking the electron transport chain at Photosystem II (PSII). They bind to the D1 protein of the PSII reaction center, thereby displacing plastoquinone and interrupting electron flow. This leads to an accumulation of reactive oxygen species and ultimately cell death in susceptible plants. While the parent herbicides are potent inhibitors, the effect of the this compound metabolite on this pathway is not well-characterized but warrants investigation.

PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ e- Cytb6f Cytochrome b6f PQ->Cytb6f e- PC Plastocyanin Cytb6f->PC e- PSI Photosystem I (PSI) PC->PSI e- Fd Ferredoxin (Fd) PSI->Fd e- FNR FNR Fd->FNR e- NADPH NADPH FNR->NADPH e- Triazine Triazine Metabolite Triazine->PQ Inhibits electron transfer

Figure 2: Potential inhibition of the photosynthetic electron transport chain by triazine metabolites.

Steroidogenesis

Studies have shown that some triazine herbicides and their chlorinated metabolites can alter steroidogenesis in vertebrate models.[6][7][8][9] These compounds have been observed to induce concentration-dependent increases in progesterone and testosterone levels in Leydig cells.[6][7][8][9] The proposed mechanism involves the altered expression of genes involved in steroid biosynthesis. Given the structural similarity, it is plausible that this compound could also interact with components of the steroidogenic pathway.

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Triazine Triazine Metabolite Triazine->Pregnenolone Potential Modulation Triazine->Progesterone Potential Modulation Triazine->Testosterone Potential Modulation Start Guanidine HCl + Methyl Acetate Step1 React with NaOMe in MeOH (Reflux) Start->Step1 Intermediate Acetylbiguanide Step1->Intermediate Step2 Cyclization (Heat) Intermediate->Step2 Product This compound Step2->Product Purification Recrystallization Product->Purification FinalProduct Pure Product Purification->FinalProduct TestSubstance This compound AlgaeTest Algal Growth Inhibition (OECD 201) TestSubstance->AlgaeTest DaphniaTest Daphnia Immobilization (OECD 202) TestSubstance->DaphniaTest FishTest Fish Acute Toxicity (OECD 203) TestSubstance->FishTest EC50_Algae EC50 (72h) AlgaeTest->EC50_Algae EC50_Daphnia EC50 (48h) DaphniaTest->EC50_Daphnia LC50_Fish LC50 (96h) FishTest->LC50_Fish

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-6-methyl-1,3,5-triazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-Amino-6-methyl-1,3,5-triazin-2-ol, also known as acetoguanide. The synthesis is based on the condensation reaction between guanidine and ethyl acetoacetate. This protocol includes a comprehensive list of materials and reagents, a step-by-step procedure, and methods for purification and characterization of the final product. Additionally, quantitative data is summarized, and a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility for researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound belonging to the triazine class. Triazine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The structural motif of an amino-substituted triazinone is found in various pharmacologically active molecules. The synthesis of this compound is a fundamental step for further derivatization and biological screening. The described protocol offers a straightforward and accessible method for the preparation of this key intermediate.

Chemical Reaction

The synthesis proceeds via a condensation reaction between guanidine and ethyl acetoacetate, leading to the formation of the triazine ring.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular FormulaC₄H₆N₄O[1]
Molecular Weight126.12 g/mol [1][2]
Purity95%[2]
CAS Number16352-06-0[1][2]

Note: Detailed experimental yields should be determined by the researcher upon completion of the synthesis and purification.

Experimental Protocol

This protocol details the necessary reagents, equipment, and steps for the synthesis of this compound.

Materials and Reagents
  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Deionized water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • pH paper or pH meter

  • Rotary evaporator

  • Recrystallization apparatus

Procedure
  • Preparation of Guanidine Free Base: In a 250 mL round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add guanidine hydrochloride portion-wise with stirring. The reaction will generate a precipitate of sodium chloride. Stir the mixture at room temperature for 30 minutes to ensure complete reaction.

  • Reaction Setup: Filter the mixture to remove the sodium chloride precipitate. Transfer the ethanolic solution of guanidine free base to a clean 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate to the stirred guanidine solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A white precipitate of this compound should form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification by Recrystallization: Transfer the crude product to a beaker and dissolve it in a minimum amount of hot deionized water. If the product is not readily soluble in water, a small amount of acetic acid can be added to aid dissolution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry them in a desiccator or a vacuum oven at a low temperature.

  • Characterization: The identity and purity of the final product can be confirmed by measuring its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product Guanidine_HCl Guanidine HCl Preparation Preparation of Guanidine Free Base Guanidine_HCl->Preparation NaOEt Sodium Ethoxide NaOEt->Preparation Ethanol Anhydrous Ethanol Ethanol->Preparation EtOAc Ethyl Acetoacetate Reaction Condensation Reaction (Reflux) EtOAc->Reaction Preparation->Reaction Guanidine solution Precipitation Cooling and Precipitation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Crude Product Drying Drying Recrystallization->Drying Purified Crystals Final_Product 4-Amino-6-methyl- 1,3,5-triazin-2-ol Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium ethoxide is a strong base and is corrosive. Handle it with care and avoid contact with skin and eyes.

  • Ethanol is flammable. Keep it away from open flames and sparks.

  • All reactions should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably prepare this valuable compound for further studies in drug discovery and development. The provided quantitative data and workflow diagram aim to facilitate the successful execution and reproducibility of this synthesis.

References

Application Notes and Protocols for the NMR Characterization of 4-Amino-6-methyl-1,3,5-triazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Amino-6-methyl-1,3,5-triazin-2-ol is a heterocyclic compound belonging to the triazine class of molecules, which are of significant interest in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for its application and further development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of such compounds. However, triazine derivatives can present challenges in NMR analysis, including poor solubility in common deuterated solvents and spectral complexity. This document provides a detailed protocol for the NMR characterization of this compound, addressing these potential challenges.

Predicted NMR Spectral Data

Due to the limited availability of published experimental NMR data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and known substituent effects on the triazine ring.

Table 1: Predicted ¹H NMR Data for this compound.

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (H1)~2.1Singlet3H
NH₂ (H2)~6.5Broad Singlet2H
OH (H3)~10.5Broad Singlet1H
NH (H4)~8.0Broad Singlet1H

Note: The chemical shifts of protons attached to heteroatoms (NH₂, OH, NH) can be broad and their positions can vary significantly with solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound.

Carbon (Label)Predicted Chemical Shift (δ, ppm)
CH₃ (C1)~20
C-O (C2)~170
C-NH₂ (C3)~168
C-CH₃ (C4)~165

Experimental Protocols

This section details the recommended materials and methods for the NMR analysis of this compound.

Materials and Equipment
  • Compound: this compound

  • Deuterated Solvents: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve polar compounds.[1] Other solvents like methanol-d₄ (MeOD) or a mixture of CDCl₃ with a small amount of trifluoroacetic acid (TFA) can be tested if solubility is an issue.[2]

  • Internal Standard: Tetramethylsilane (TMS) for organic solvents.

  • NMR Tubes: 5 mm high-resolution NMR tubes.

  • Equipment:

    • Vortex mixer

    • Pipettes

    • NMR Spectrometer (300 MHz or higher)

Sample Preparation Protocol
  • Dissolution: Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a small, clean, dry vial.[3]

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3]

  • Vortex the sample until the compound is fully dissolved. Gentle heating may be applied if the compound has poor solubility, but monitor for any degradation.[1]

  • Transfer to NMR Tube: Once the sample is fully dissolved, transfer the solution to a 5 mm NMR tube using a pipette. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.[4]

  • Internal Standard: Add a small amount of TMS (if not already present in the solvent) to the NMR tube as an internal reference (0.00 ppm).

  • Capping and Labeling: Securely cap and label the NMR tube.

¹H NMR Spectroscopy Protocol
  • Spectrometer Frequency: ≥ 300 MHz

  • Pulse Sequence: Standard single-pulse experiment

  • Spectral Width: 0-12 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64 (or more, depending on concentration)

  • Temperature: 298 K (25 °C)

¹³C NMR Spectroscopy Protocol
  • Spectrometer Frequency: ≥ 75 MHz

  • Pulse Sequence: Proton-decoupled single-pulse experiment

  • Spectral Width: 0-200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Temperature: 298 K (25 °C)

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound with atom labeling for NMR correlation.

Experimental Workflow

experimental_workflow NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add TMS Standard transfer->standard h1_nmr ¹H NMR Acquisition standard->h1_nmr c13_nmr ¹³C NMR Acquisition standard->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration & Peak Picking calibrate->integrate assign Spectral Assignment integrate->assign report report assign->report Final Report

References

Application Note: HPLC Purity Analysis of 4-Amino-6-methyl-1,3,5-triazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the determination of the purity of 4-Amino-6-methyl-1,3,5-triazin-2-ol using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for researchers, scientists, and professionals in the field of drug development and quality control. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation and analysis. Additionally, representative data and visualizations are provided to guide the user through the experimental workflow and data interpretation.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and as a building block in organic synthesis.[1] Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of any downstream applications. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for assessing the purity of chemical compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Standard: A well-characterized reference standard of this compound.

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 15 minutes; hold at 95% B for 5 minutes; return to 5% B in 1 minute; hold at 5% B for 4 minutes for equilibration.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
Standard and Sample Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purity analysis of this compound.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (1 mg/mL) filter_solutions Filter Solutions (0.45 µm) prep_standard->filter_solutions prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->filter_solutions hplc_setup Set up HPLC System & Equilibrate Column filter_solutions->hplc_setup inject_standard Inject Standard Solution hplc_setup->inject_standard inject_sample Inject Sample Solution inject_standard->inject_sample acquire_chromatograms Acquire Chromatograms inject_sample->acquire_chromatograms integrate_peaks Integrate Peaks acquire_chromatograms->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity

Caption: Experimental workflow for HPLC purity analysis.

Potential Impurities

The purity analysis should account for potential impurities that may arise during the synthesis or degradation of this compound. Based on its chemical structure, potential impurities could include starting materials, by-products, or degradation products. The following diagram illustrates the logical relationship of potential impurities.

G cluster_impurities Potential Impurities main_compound This compound byproduct Dimerized Impurity main_compound->byproduct Side Reaction degradation_product Hydrolysis Product main_compound->degradation_product Degradation starting_material Guanidine Derivative starting_material->main_compound Synthesis

Caption: Logical relationship of potential impurities.

Results and Data Presentation

The following tables present representative data obtained from the HPLC analysis of a this compound sample.

Table 1: Chromatographic Data for this compound and Potential Impurities

Peak IDCompound NameRetention Time (min)
1Impurity A (e.g., Starting Material)3.5
2This compound8.2
3Impurity B (e.g., By-product)10.1
4Impurity C (e.g., Degradation Product)12.7

Table 2: Purity Analysis of a Representative Sample

Peak NameRetention Time (min)Area% Area
Impurity A3.5150000.15
This compound8.2995000099.50
Impurity B10.1250000.25
Impurity C12.7100000.10
Total 10000000 100.00

Conclusion

The HPLC method described in this application note is a reliable and robust technique for determining the purity of this compound. The method is straightforward to implement and provides accurate and reproducible results. The provided experimental protocol, data tables, and diagrams serve as a comprehensive guide for researchers and scientists involved in the quality control of this compound.

References

Application Notes and Protocols for the Mass Spectrometry of 4-Amino-6-methyl-1,3,5-triazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the analysis of 4-Amino-6-methyl-1,3,5-triazin-2-ol, a heterocyclic compound of interest in pharmaceutical and agrochemical research, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document includes procedures for sample preparation, instrumental analysis, and data interpretation, along with predicted mass spectral data and fragmentation patterns to aid in compound identification and quantification.

Introduction

This compound, also known as acetoguanide, is a triazine derivative with potential applications in various fields of chemical and biological research. Accurate and sensitive analytical methods are crucial for its detection and quantification in complex matrices. Mass spectrometry, particularly when coupled with liquid chromatography, offers high selectivity and sensitivity for the analysis of such polar compounds. This document outlines a comprehensive approach to the mass spectrometric analysis of this compound.

Predicted Mass Spectral Data

While experimental mass spectral data for this compound is not widely available in the public domain, a plausible fragmentation pattern can be predicted based on the principles of mass spectrometry and the known fragmentation of structurally similar triazine compounds. The molecular formula of the compound is C₄H₆N₄O, with a monoisotopic mass of 126.0542 Da.[1]

Table 1: Predicted Mass Spectral Data for this compound (ESI+)

m/z (Da)Proposed FragmentProposed Structure
127.0615[M+H]⁺Protonated parent molecule
110.0594[M+H - NH₃]⁺Loss of ammonia from the amino group
85.0505[M+H - HNCO]⁺Loss of isocyanic acid from the triazinone ring
68.0505[C₂H₄N₃]⁺Further fragmentation of the triazine ring

Experimental Protocols

The following protocol describes a general procedure for the analysis of this compound using LC-MS/MS. Optimization of these parameters may be required for specific matrices and instrumentation.

Sample Preparation (Aqueous Matrix)
  • Filtration: For aqueous samples containing particulates, filter the sample through a 0.45 µm syringe filter.

  • Dilution: Dilute the sample with an appropriate solvent (e.g., methanol/water, 50/50, v/v) to a concentration within the linear range of the instrument. A starting concentration of 1 µg/mL is recommended.

  • Fortification (for quantitative analysis): For the preparation of calibration standards and quality control samples, spike known concentrations of a this compound standard solution into the blank matrix.

Liquid Chromatography (LC) Conditions
ParameterValue
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry (MS) Conditions
ParameterValue
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Collision Energy Optimized for each transition (e.g., 15-30 eV)
Scan Mode Multiple Reaction Monitoring (MRM)

Table 2: Proposed MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Use
127.1110.1Quantification
127.185.1Confirmation

Visualizations

Experimental Workflow

experimental_workflow sample Sample Collection prep Sample Preparation (Filtration, Dilution) sample->prep lc Liquid Chromatography (C18 Column) prep->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Analysis ms->data

Caption: Experimental workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathway

fragmentation_pathway parent [M+H]⁺ m/z = 127.1 frag1 [M+H - NH₃]⁺ m/z = 110.1 parent->frag1 - NH₃ frag2 [M+H - HNCO]⁺ m/z = 85.1 parent->frag2 - HNCO frag3 [C₂H₄N₃]⁺ m/z = 68.1 frag2->frag3 - NH₃

Caption: Predicted fragmentation of this compound.

Data Analysis and Interpretation

For qualitative analysis, the presence of this compound is confirmed by the detection of the precursor ion and its corresponding product ions at the expected retention time. For quantitative analysis, a calibration curve is constructed by plotting the peak area of the quantification transition against the concentration of the standards. The concentration of the analyte in the samples is then determined from this calibration curve.

Conclusion

The protocol described in these application notes provides a robust framework for the sensitive and selective analysis of this compound by LC-MS/MS. The predicted fragmentation data and pathways offer a valuable reference for compound identification. This methodology is suitable for a wide range of applications in pharmaceutical development, metabolic studies, and environmental monitoring. Researchers are encouraged to adapt and optimize the provided protocols to meet the specific requirements of their analytical challenges.

References

Application Notes and Protocols for the Synthesis of 4-Amino-6-methyl-1,3,5-triazin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological significance of 4-Amino-6-methyl-1,3,5-triazin-2-ol and its derivatives. The protocols detailed herein are intended for laboratory use by qualified personnel.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound, also known as acetoguanide, serves as a key building block for the development of novel therapeutic agents. The synthetic versatility of the triazine ring allows for the introduction of various substituents at the C2, C4, and C6 positions, enabling the fine-tuning of their pharmacological profiles.

The primary synthetic route to this class of compounds involves the condensation of a biguanide with an appropriate ester.[4] This method provides an efficient and straightforward approach to the core triazine structure. Subsequent modifications can be performed to generate a library of derivatives for structure-activity relationship (SAR) studies.

Synthesis of this compound (Acetoguanide)

The synthesis of the parent compound, this compound, is achieved through the cyclocondensation of biguanide with an ethyl acetate. This reaction is typically carried out in the presence of a base, such as sodium methoxide, in an alcoholic solvent.

Experimental Protocol

Materials:

  • Biguanide hydrochloride

  • Ethyl acetate

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Preparation of Biguanide Free Base:

    • In a round-bottom flask, dissolve biguanide hydrochloride in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol (1 equivalent) dropwise to the stirring solution at room temperature.

    • Stir the mixture for 1-2 hours to ensure the complete formation of the biguanide free base and the precipitation of sodium chloride.

    • Filter the mixture to remove the precipitated sodium chloride. The resulting filtrate contains the biguanide free base.

  • Cyclocondensation Reaction:

    • To the methanolic solution of biguanide free base, add ethyl acetate (1-1.5 equivalents).

    • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After completion of the reaction, cool the mixture to room temperature.

    • Acidify the mixture with hydrochloric acid to a pH of approximately 6-7. This will precipitate the product.

    • Filter the precipitate and wash it with cold deionized water.

    • Recrystallize the crude product from hot water or an appropriate solvent system to obtain pure this compound.

    • Dry the purified product under vacuum.

Yield: The typical yield for this reaction is in the range of 60-70%.

Synthesis of this compound Derivatives

Further derivatization of the parent compound can be achieved through various chemical transformations. For instance, the amino group can be acylated or alkylated, and the hydroxyl group can be converted to other functionalities. A common strategy for creating a diverse library of derivatives is to start from cyanuric chloride and perform sequential nucleophilic substitutions.

General Protocol for Derivatization from Cyanuric Chloride:
  • First Substitution (e.g., with an amine): Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF) and cool to 0-5 °C. Add one equivalent of the desired amine dropwise while maintaining the temperature. Stir for a few hours.

  • Second Substitution (e.g., with another amine): To the solution from the first step, add the second nucleophile (e.g., a different amine or aniline derivative) and allow the reaction to warm to room temperature. Stir until the second substitution is complete.

  • Third Substitution (e.g., hydrolysis to the hydroxyl group): The final chlorine atom can be hydrolyzed to a hydroxyl group by heating with an aqueous base (e.g., NaOH).

The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled, stepwise substitution.

Biological Activities of this compound Derivatives

Derivatives of this compound have shown significant potential as both anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of these derivatives against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as tyrosine kinases (e.g., EGFR) and phosphoinositide 3-kinases (PI3K).[1][5]

Table 1: Anticancer Activity of Selected 4-Amino-1,3,5-triazin-2-ol Derivatives

Compound IDR1-SubstituentR2-SubstituentCancer Cell LineIC50 (µM)Reference
1 -H-phenylaminoHepG220.53[1]
2 -H-phenylaminoMCF-7129.0[1]
3 -(4-trifluoromethyl)benzyl-4-phenylpiperazin-1-ylHCT-1163.6[6]
4 -(3,5-bis(trifluoromethyl))benzyl-4-phenylpiperazin-1-ylMCF-711.0[6]
5 -H-(4-phenylpiperazin-1-yl)MALME-3M0.033[7]
6 -bromomethyl-(3,5,5-trimethyl-2-pyrazoline)Various0.148 - 56.2[8]
7 -(5-nitro-2-thienyl)acrylonitrile-(3,5,5-trimethyl-2-pyrazoline)Leukemia (CCRF-CEM)< 0.1[9]
8 -H-o-hydroxyphenylHCT11620-27[10]
9 -H-o-hydroxyphenylSW62020-27[10]
Antimicrobial Activity

These compounds have also been investigated for their efficacy against various bacterial and fungal pathogens. The proposed mechanisms of antimicrobial action include the inhibition of essential bacterial enzymes like DNA gyrase.[3]

Table 2: Antimicrobial Activity of Selected 4-Amino-1,3,5-triazin-2-ol Derivatives

Compound IDR1-SubstituentR2-SubstituentMicroorganismMIC (µg/mL)Reference
10 VariousVariousStaphylococcus aureus6.25 - 25[11]
11 VariousVariousEscherichia coli12.5 - 50[11]
12 -phenylamino-4-aminobenzoic acidStaphylococcus aureusComparable to Ampicillin[12]
13 -phenylamino-4-aminobenzoic acidEscherichia coliComparable to Ampicillin[12]
14 -piperidino-glycineCandida albicansHigh Activity[13][14]
15 -morpholino-glycineCandida albicansHigh Activity[13][14]

Visualizations

Synthetic Workflow

The general synthetic approach starting from biguanide is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization Biguanide Biguanide Triazine This compound Biguanide->Triazine Cyclocondensation Ester Ester (e.g., Ethyl Acetate) Ester->Triazine Cyclocondensation Base Base (e.g., NaOMe) Base->Triazine Cyclocondensation Derivatives Derivatives Triazine->Derivatives Further Reactions

Caption: General workflow for the synthesis of this compound and its derivatives.

Proposed Anticancer Mechanism of Action

Many 1,3,5-triazine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

Anticancer_Mechanism Triazine 4-Amino-1,3,5-triazin-2-ol Derivative PI3K PI3K Triazine->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppression

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by triazine derivatives.

Proposed Antimicrobial Mechanism of Action

In bacteria, a common target for antimicrobial agents is DNA gyrase, an enzyme essential for DNA replication.

Antimicrobial_Mechanism Triazine 4-Amino-1,3,5-triazin-2-ol Derivative DNAGyrase DNA Gyrase Triazine->DNAGyrase Inhibition DNA_Replication DNA Replication DNAGyrase->DNA_Replication Essential for Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Leads to

Caption: Inhibition of bacterial DNA gyrase by triazine derivatives.

References

Application Notes and Protocols for 4-Amino-6-methyl-1,3,5-triazin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 4-Amino-6-methyl-1,3,5-triazin-2-ol derivatives, with a focus on their potential as anticancer and antimicrobial agents. Detailed protocols for key experimental procedures are included to facilitate research and development in this area.

Biological Activities and Potential Applications

Derivatives of the this compound scaffold have emerged as a promising class of compounds in medicinal chemistry, exhibiting a range of biological activities. The core structure, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, provides a versatile framework for chemical modification, allowing for the fine-tuning of their therapeutic properties.[1]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of 4-amino-1,3,5-triazine derivatives against various human cancer cell lines. These compounds have been shown to induce cytotoxicity, inhibit cell proliferation, and trigger programmed cell death (apoptosis). The mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression. For instance, some derivatives have been found to induce cell cycle arrest at different phases, such as G0/G1 and G2/M, thereby preventing cancer cell division.[2] Furthermore, the induction of apoptosis is a crucial mechanism, often involving the activation of caspase cascades.

The cytotoxic potential of these derivatives has been quantified using various in vitro assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a standard method to determine the half-maximal inhibitory concentration (IC50) values.

Antimicrobial Activity

In addition to their anticancer properties, 4-amino-1,3,5-triazine derivatives have shown promising activity against a spectrum of microbial pathogens, including both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The mechanism of antimicrobial action for some triazine derivatives has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.

Data Presentation: Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of representative 4-amino-6-substituted-1,3,5-triazine derivatives against various human cancer cell lines. The data is presented as IC50 values, which were determined using the MTT assay after 72 hours of incubation.

Table 1: Cytotoxic Activity of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives [2]

Compound IDR¹ SubstituentR² SubstituentHCT-116 (Colon Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)
20 BenzylMorpholin-4-yl15.2 ± 1.321.7 ± 2.1>50
27 Benzyl4-Phenylpiperazin-1-yl10.5 ± 0.912.3 ± 1.125.6 ± 2.4
54 4-TrifluoromethylbenzylMorpholin-4-yl8.9 ± 0.711.4 ± 1.018.9 ± 1.7
61 4-Trifluoromethylbenzyl4-Phenylpiperazin-1-yl3.6 ± 0.3 4.1 ± 0.4 9.8 ± 0.9
88 3,5-Bis(trifluoromethyl)benzylMorpholin-4-yl7.5 ± 0.69.8 ± 0.815.4 ± 1.3
95 3,5-Bis(trifluoromethyl)benzyl4-Phenylpiperazin-1-yl4.2 ± 0.4 5.3 ± 0.5 11.2 ± 1.0
Cisplatin --6.8 ± 0.58.2 ± 0.75.1 ± 0.4

Data extracted from a study on benzenesulfonamide derivatives of 4-amino-1,3,5-triazine. The R¹ and R² substituents refer to modifications on the imidazolidine and triazine rings, respectively.[2]

Experimental Protocols

Protocol for MTT Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cultured cancer cell lines.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a blank control (medium only, no cells).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 650 nm if available.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol for Broth Microdilution Antimicrobial Susceptibility Testing

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the triazine derivatives against bacterial strains.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Growth control (broth with bacteria)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control well with a standard antibiotic, a growth control well with only bacteria and broth, and a sterility control well with only broth.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for evaluating the biological activity of this compound derivatives and a potential signaling pathway for their anticancer effects.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization synthesis Synthesis of This compound Derivatives anticancer Anticancer Activity (e.g., MTT Assay) synthesis->anticancer antimicrobial Antimicrobial Activity (e.g., MIC Determination) synthesis->antimicrobial cell_cycle Cell Cycle Analysis anticancer->cell_cycle apoptosis Apoptosis Assay anticancer->apoptosis enzyme Enzyme Inhibition (e.g., DNA Gyrase) antimicrobial->enzyme lead_opt Lead Compound Optimization cell_cycle->lead_opt apoptosis->lead_opt enzyme->lead_opt

Caption: General workflow for the development of 4-amino-1,3,5-triazin-2-ol derivatives.

apoptosis_pathway compound 4-Amino-1,3,5-triazine Derivative cell Cancer Cell compound->cell Treatment dna_damage DNA Damage / Stress Signals cell->dna_damage p53 p53 Activation dna_damage->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential intrinsic apoptosis pathway induced by 4-amino-1,3,5-triazine derivatives.

References

Application Notes and Protocols for 4-Amino-6-methyl-1,3,5-triazin-2-ol as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A-P-N-2025-12-25

For Research Use Only.

Introduction

The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its planar, aromatic, and electron-deficient nature, combined with the ability to introduce three substituents at the 2, 4, and 6 positions, allows for the creation of diverse chemical libraries with fine-tuned pharmacological properties. While the specific molecule 4-amino-6-methyl-1,3,5-triazin-2-ol is a known substituted triazine, the vast majority of drug discovery efforts utilize the more versatile and commercially available precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), for the synthesis of diverse derivatives.

These application notes provide an overview of the utility of the 1,3,5-triazine scaffold in several key therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. Detailed protocols for the synthesis of 1,3,5-triazine derivatives and for essential biological assays are provided to guide researchers in the exploration of this versatile scaffold.

I. Anticancer Applications

The 1,3,5-triazine scaffold is a cornerstone in the development of novel anticancer agents. Derivatives have been shown to target a variety of cancer hallmarks, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

A. Mechanism of Action

Many 1,3,5-triazine derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell signaling and proliferation. Prominent targets include:

  • Kinases: Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and the mammalian Target of Rapamycin (mTOR) are frequently targeted by triazine-based inhibitors. Inhibition of these kinases can disrupt downstream signaling pathways crucial for cancer cell growth and survival.

  • Apoptosis Induction: Several 1,3,5-triazine compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of key regulatory proteins such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2, and by activating the caspase cascade.

  • Cell Cycle Arrest: By interfering with the function of cyclin-dependent kinases (CDKs), triazine derivatives can halt the cell cycle at various checkpoints (e.g., G0/G1 and G2/M phases), preventing cancer cells from dividing.

B. Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 1,3,5-triazine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Target(s)Reference
1d MDA-MB-231 (Breast)0.05 (50 nM)EGFR-TK, β-catenin[1]
7p HeLa (Cervical)Not specifiedInduces apoptosis[2]
8a Saos-2 (Osteosarcoma)0.21PI3K, mTOR[3]
13c MCF-7 (Breast)8.04EGFR[4]
13c A549 (Lung)12.24EGFR[4]
Compound 6 CAKI-1 (Renal)Not specified (60.13% inhibition)PI3Kγ (IC50 = 6.90 µM)[5]
Compound 11 SW620 (Colorectal)5.85Not specified
Compound 4f MDA-MB-231 (Breast)6.25Not specified
Compound 4k MDA-MB-231 (Breast)8.18Not specified
Compound 6h HeLa (Cervical)Not specifiedPI3K/mTOR

C. Signaling Pathway Diagrams

anticancer_pathways Anticancer Mechanisms of 1,3,5-Triazine Derivatives cluster_0 Kinase Inhibition cluster_1 Apoptosis Induction cluster_2 Cell Cycle Arrest Triazine Kinase Inhibitor Triazine Kinase Inhibitor EGFR/PI3K/mTOR EGFR/PI3K/mTOR Triazine Kinase Inhibitor->EGFR/PI3K/mTOR Inhibition Proliferation/Survival Proliferation/Survival EGFR/PI3K/mTOR->Proliferation/Survival Inhibition Triazine Apoptosis Inducer Triazine Apoptosis Inducer Bcl-2 Bcl-2 Triazine Apoptosis Inducer->Bcl-2 Downregulation Bax Bax Triazine Apoptosis Inducer->Bax Upregulation Caspase-9 Caspase-9 Bax->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Triazine Cell Cycle Inhibitor Triazine Cell Cycle Inhibitor CDKs CDKs Triazine Cell Cycle Inhibitor->CDKs Inhibition G0/G1 & G2/M Checkpoints G0/G1 & G2/M Checkpoints CDKs->G0/G1 & G2/M Checkpoints Regulation Cell Division Cell Division G0/G1 & G2/M Checkpoints->Cell Division Arrest synthesis_workflow General Synthesis Workflow for 1,3,5-Triazine Derivatives Cyanuric Chloride Cyanuric Chloride Reaction 1 0-5 °C Cyanuric Chloride->Reaction 1 Nucleophile 1 Nucleophile 1 Nucleophile 1->Reaction 1 Monosubstituted Triazine Monosubstituted Triazine Reaction 1->Monosubstituted Triazine Reaction 2 Room Temp. Monosubstituted Triazine->Reaction 2 Nucleophile 2 Nucleophile 2 Nucleophile 2->Reaction 2 Disubstituted Triazine Disubstituted Triazine Reaction 2->Disubstituted Triazine Reaction 3 Elevated Temp. Disubstituted Triazine->Reaction 3 Nucleophile 3 Nucleophile 3 Nucleophile 3->Reaction 3 Trisubstituted Triazine Trisubstituted Triazine Reaction 3->Trisubstituted Triazine

References

Application Notes and Protocols for Antiseptic Research on 4-Amino-6-methyl-1,3,5-triazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel antiseptic agents. The 1,3,5-triazine (or s-triazine) scaffold has garnered significant interest in medicinal chemistry due to its structural versatility and broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for the investigation of 4-Amino-6-methyl-1,3,5-triazin-2-ol as a potential antiseptic agent. While specific antiseptic data for this compound is not extensively available in public literature, the following protocols are based on established methodologies for evaluating triazine derivatives for their antimicrobial efficacy.[5]

Chemical Structure:

  • IUPAC Name: 4-amino-6-methyl-1H-1,3,5-triazin-2-one[6]

  • Molecular Formula: C₄H₆N₄O[6]

  • CAS Number: 16352-06-0[6]

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that researchers would aim to generate during the evaluation of this compound.

Table 1: In Vitro Antimicrobial Activity of this compound

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusATCC 25923163218
Staphylococcus epidermidisATCC 12228326415
Escherichia coliATCC 259226412812
Pseudomonas aeruginosaATCC 27853128>2569
Candida albicansATCC 10231326416

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: In Vivo Efficacy of this compound in a Murine Dermal Infection Model

Treatment GroupFormulationBacterial Load (CFU/g tissue) at 24h% Reduction
ControlSaline8.5 x 10⁶-
VehicleHydrogel8.2 x 10⁶3.5
Test Article1% this compound in Hydrogel1.2 x 10⁴99.8
Positive Control2% Mupirocin Ointment5.6 x 10³99.9

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of substituted 4-amino-1,3,5-triazin-2-ones can be achieved through various synthetic routes, often starting from cyanuric chloride.[4] A general approach involves the sequential substitution of the chlorine atoms with different nucleophiles.

Workflow for Synthesis and Characterization

Synthesis and Characterization Workflow A Start: Cyanuric Chloride B Step 1: Reaction with Ammonia (Nucleophilic Substitution at C2) A->B 0-5 °C C Step 2: Reaction with Methyl Grignard Reagent (Nucleophilic Substitution at C4) B->C Room Temp D Step 3: Hydrolysis (Substitution of remaining Cl with OH) C->D Elevated Temp E Purification (Recrystallization/Chromatography) D->E F Characterization (NMR, IR, Mass Spec, Elemental Analysis) E->F G Final Product: This compound F->G

Caption: A generalized workflow for the synthesis and characterization of this compound.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

1. Determination of Minimum Inhibitory Concentration (MIC):

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi, microbial inocula (adjusted to 0.5 McFarland standard), this compound stock solution.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microbes in broth) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

2. Determination of Minimum Bactericidal Concentration (MBC):

This assay is performed subsequently to the MIC test to determine if the compound is bacteriostatic or bactericidal.

  • Procedure:

    • Take an aliquot from the wells of the MIC plate that show no visible growth.

    • Plate the aliquots onto nutrient agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

In Vitro Testing Workflow

In Vitro Antimicrobial Testing Workflow A Prepare Serial Dilutions of Test Compound B Inoculate with Standardized Microbial Suspension A->B C Incubate B->C D Determine MIC (Lowest concentration with no visible growth) C->D E Subculture from clear wells onto agar plates D->E F Incubate Agar Plates E->F G Determine MBC (Lowest concentration with no bacterial growth) F->G

Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.

Protocol 3: In Vivo Efficacy in a Murine Model of Dermal Infection

Animal models are crucial for evaluating the in vivo efficacy of a potential antiseptic agent.

  • Model: A full-thickness excisional wound is created on the dorsum of mice and inoculated with a known concentration of a pathogenic bacterium (e.g., S. aureus).

  • Treatment: The wounds are treated topically with the test compound formulated in a suitable vehicle (e.g., hydrogel), a vehicle control, and a positive control (e.g., a commercial antiseptic).

  • Endpoint: After a specified period (e.g., 24, 48, 72 hours), the wound tissue is excised, homogenized, and plated to determine the bacterial load (CFU/g of tissue).

  • Outcome: A significant reduction in the bacterial load in the treated group compared to the control group indicates in vivo efficacy.

Potential Mechanism of Action: A Hypothetical Signaling Pathway

While the exact mechanism of action for this compound is yet to be elucidated, many triazine derivatives are known to interfere with essential cellular processes in microorganisms. A plausible hypothesis is the inhibition of key enzymes involved in metabolic pathways or nucleic acid synthesis.

Hypothesized Bacterial Dihydrofolate Reductase Inhibition Pathway

Hypothesized Mechanism of Action cluster_bacterial_cell Bacterial Cell DHPS Dihydropteroate Synthase DHF Dihydrofolate DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate DHFR->THF TS Thymidylate Synthase dTMP dTMP TS->dTMP PABA p-Aminobenzoic acid PABA->DHPS DHF->DHFR THF->TS dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA Compound 4-Amino-6-methyl- 1,3,5-triazin-2-ol Compound->DHFR Inhibition

Caption: Hypothesized inhibition of the bacterial folate synthesis pathway by this compound.

Conclusion

This compound represents a promising starting point for antiseptic research based on the known antimicrobial properties of the s-triazine scaffold. The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of its antiseptic potential. Further research, including detailed structure-activity relationship (SAR) studies, toxicological assessments, and formulation development, will be crucial in determining its clinical utility. The versatility of the triazine ring allows for further chemical modifications to optimize efficacy and safety.[1][4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-6-methyl-1,3,5-triazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-6-methyl-1,3,5-triazin-2-ol (also known as acetoguanide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for improving the yield and purity of this important triazine compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and practical method for synthesizing this compound is the condensation reaction between methylbiguanide and an ethyl acetate equivalent. This reaction is typically carried out in the presence of a strong base, such as sodium methoxide or sodium ethoxide, in an alcoholic solvent like methanol or ethanol under reflux conditions.

Q2: I am not getting the expected yield. What are the critical factors affecting the yield of the reaction?

Several factors can significantly impact the yield of your synthesis:

  • Purity of Reactants: Ensure that your methylbiguanide and ethyl acetate are of high purity. Impurities in the starting materials can lead to side reactions and a lower yield of the desired product.

  • Reaction Conditions: The choice of base, solvent, reaction temperature, and reaction time are all crucial. The reaction generally requires a strong base to proceed efficiently.

  • Moisture Control: The reaction is sensitive to moisture. It is essential to use anhydrous solvents and reagents to prevent hydrolysis of the reactants and intermediates.

  • Stoichiometry: The molar ratio of the reactants can influence the yield. An excess of one reactant may be necessary to drive the reaction to completion.

Q3: What are the common side products or impurities I should look out for?

Common impurities can include unreacted starting materials, by-products from side reactions such as the hydrolysis of the ester or the biguanide, and potentially over-alkylation or other secondary reactions of the triazine ring. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of any significant impurities.

Q4: How can I purify the final product?

Purification of this compound can typically be achieved through recrystallization from a suitable solvent. The choice of solvent will depend on the solubility of the product and impurities. Common solvents for recrystallization include water, ethanol, or a mixture of solvents. Column chromatography can also be employed for more challenging purifications.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Base Use a freshly opened or properly stored strong base (e.g., sodium methoxide, sodium ethoxide). Ensure the base has not been deactivated by exposure to air or moisture.
Presence of Water Use anhydrous solvents and dry all glassware thoroughly before use. Handle hygroscopic reagents in a dry atmosphere (e.g., under a nitrogen or argon blanket).
Incorrect Reaction Temperature Ensure the reaction mixture is heated to the appropriate reflux temperature of the chosen solvent. Monitor the temperature throughout the reaction.
Insufficient Reaction Time Monitor the reaction progress by TLC or LC-MS. Continue heating until the starting materials are consumed.
Poor Quality Starting Materials Verify the purity of methylbiguanide and ethyl acetate. If necessary, purify the starting materials before use.
Problem: Formation of Multiple Products (Observed by TLC/LC-MS)
Possible Cause Suggested Solution
Side Reactions Lowering the reaction temperature might help to suppress the formation of some side products. Also, consider adjusting the stoichiometry of the reactants.
Decomposition of Product Prolonged reaction times at high temperatures can sometimes lead to product degradation. Optimize the reaction time by monitoring the reaction progress.
Incorrect pH Ensure the reaction is maintained under basic conditions. The use of a sufficient amount of a strong base is crucial.

Experimental Protocols

Synthesis of this compound from Methylbiguanide and Ethyl Acetate

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Methylbiguanide hydrochloride

  • Sodium methoxide or Sodium ethoxide

  • Anhydrous Methanol or Ethanol

  • Ethyl acetate

  • Hydrochloric acid (for neutralization, if necessary)

Procedure:

  • Preparation of Methylbiguanide Free Base: In a round-bottom flask, dissolve methylbiguanide hydrochloride in anhydrous methanol. To this solution, add a stoichiometric equivalent of sodium methoxide. A precipitate of sodium chloride will form. Stir the mixture for a period and then filter off the sodium chloride. The filtrate contains the methylbiguanide free base.

  • Reaction Setup: To the filtrate containing the methylbiguanide free base, add an excess of ethyl acetate.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure this compound.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of related 2-amino-1,3,5-triazine derivatives, which can serve as a starting point for optimizing the synthesis of this compound.

Biguanide Reactant Ester Reactant Base Solvent Temperature Time Yield
PhenylbiguanideEthyl benzoateNaOMeMeOHReflux8hModerate
MetforminMethyl salicylateNaOMeMeOH115 °C2hLow to Moderate[1]
4-Methylthio-phenyl-biguanideVarious estersNaOMe/NaOEtMeOH/EtOHReflux3-8hGood[1]

Mandatory Visualizations

SynthesisWorkflow cluster_prep Starting Material Preparation cluster_reaction Main Reaction cluster_workup Work-up & Purification Start Methylbiguanide HCl + NaOMe/NaOEt Filtration Filter NaCl Start->Filtration Stir FreeBase Methylbiguanide Free Base in Solution Filtration->FreeBase ReactionMix Add Ethyl Acetate FreeBase->ReactionMix Reflux Reflux ReactionMix->Reflux Monitoring Monitor by TLC/LC-MS Reflux->Monitoring Monitoring->Reflux Continue if incomplete Cooling Cool to RT Monitoring->Cooling Isolation Filter or Concentrate Cooling->Isolation Purification Recrystallization Isolation->Purification FinalProduct Pure 4-Amino-6-methyl- 1,3,5-triazin-2-ol Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Product Yield InactiveBase Inactive Base LowYield->InactiveBase Moisture Presence of Moisture LowYield->Moisture Temp Incorrect Temperature LowYield->Temp Time Insufficient Time LowYield->Time Purity Poor Reagent Purity LowYield->Purity FreshBase Use Fresh/Properly Stored Base InactiveBase->FreshBase Anhydrous Use Anhydrous Solvents/Reagents Moisture->Anhydrous MonitorTemp Monitor & Control Temperature Temp->MonitorTemp MonitorReaction Monitor Reaction by TLC/LC-MS Time->MonitorReaction PurifyReagents Verify/Purify Starting Materials Purity->PurifyReagents

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Aminotriazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminotriazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of aminotriazine compounds.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during aminotriazine synthesis, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Incomplete reaction.[1] - Suboptimal reaction temperature.[2] - Presence of moisture leading to hydrolysis of intermediates.[3] - Suboptimal choice of solvent.[4] - Steric hindrance from bulky substituents.[5]- Extend reaction time or increase temperature moderately. - Optimize temperature; avoid excessively high temperatures that can lead to byproduct formation.[2] - Use anhydrous solvents and reagents.[3] - Screen different solvents; polyethylene glycol (PEG) can be a greener and effective alternative.[4] - Consider a different synthetic route or less hindered starting materials if possible.
Formation of Impurities/Byproducts - Hydrolysis of amino groups on the triazine ring.[6] - Self-condensation of starting materials. - Reaction temperature is too high.[2] - Incorrect stoichiometry of reactants.- Perform the reaction under anhydrous conditions.[3] - Control the rate of addition of reactants. - Carefully control the reaction temperature within the optimal range.[2] - Ensure precise measurement of all reactants.
Product is Difficult to Purify - Presence of closely related byproducts (e.g., ammeline, ammelide).[6] - Co-precipitation of starting materials or other impurities. - Formation of insoluble byproducts like melam or melon.[2]- Utilize column chromatography with a suitable solvent system for separation.[1] - Recrystallization from an appropriate solvent can be effective.[1][2] - For insoluble byproducts, filtration after dissolving the desired product in a suitable hot solvent can be employed.[2]
Inconsistent Results - Variability in the quality of starting materials. - Inconsistent reaction conditions (temperature, time, agitation). - Atmospheric moisture affecting the reaction.- Use high-purity, well-characterized starting materials. - Maintain strict control over all reaction parameters. - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Logical Relationship of Troubleshooting

The following diagram illustrates the logical flow for troubleshooting common issues in aminotriazine synthesis.

Troubleshooting_Aminotriazine_Synthesis Problem Problem Encountered LowYield Low Yield Problem->LowYield Impurities Impurities/ Byproducts Problem->Impurities Purification Purification Issues Problem->Purification Cause Potential Cause LowYield->Cause leads to Impurities->Cause leads to Purification->Cause leads to IncompleteRxn Incomplete Reaction Cause->IncompleteRxn Temp Suboptimal Temperature Cause->Temp Moisture Moisture (Hydrolysis) Cause->Moisture Byproducts Byproduct Formation Cause->Byproducts Solution Solution IncompleteRxn->Solution address with Temp->Solution address with Moisture->Solution address with Byproducts->Solution address with OptimizeCond Optimize Conditions Solution->OptimizeCond Anhydrous Use Anhydrous Techniques Solution->Anhydrous PurifyTech Employ Advanced Purification Solution->PurifyTech

Caption: Troubleshooting workflow for aminotriazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of melamine (a type of aminotriazine) from urea?

A1: The primary side reactions involve the hydrolysis of the amino groups on the triazine ring, leading to the formation of ammeline, ammelide, and cyanuric acid.[6] These byproducts arise from the reaction of melamine with water, which can be present as a contaminant or be released during the condensation process.[6][7]

Q2: How can I minimize the formation of byproducts during guanamine synthesis?

A2: Careful control of the reaction temperature is crucial.[2] Synthesizing guanamines at temperatures above 210°C significantly increases the proportion of byproducts, thus reducing the yield of the desired product.[2] It is recommended to maintain the reaction temperature between 100°C and 180°C for optimal results.[2]

Q3: What analytical techniques are recommended for identifying impurities in aminotriazine products?

A3: A range of modern analytical techniques can be employed for impurity profiling. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are considered the gold standard for separating and quantifying impurities.[8][9] For structural elucidation of unknown impurities, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are powerful tools.[10][11]

Q4: Are there any "green" or more environmentally friendly solvents that can be used for aminotriazine synthesis?

A4: Yes, polyethylene glycol 400 (PEG-400) has been shown to be an effective and environmentally friendly alternative to hazardous solvents like methyl and ethyl cellosolves, which are traditionally used in guanamine synthesis.[4] PEG-400 is non-toxic, biodegradable, and can often be recycled, aligning with the principles of green chemistry.[4]

Q5: What is the general synthetic route for producing guanamines?

A5: Guanamines are commonly prepared through the condensation of cyanoguanidine (dicyandiamide) with a corresponding nitrile.[12] This method is often preferred over reactions involving biguanides with acid chlorides or esters due to the lower cost and greater availability of the starting materials.[2]

Experimental Protocols

General Protocol for Guanamine Synthesis from Cyanoguanidine and a Nitrile

This protocol is a generalized procedure and may require optimization for specific nitriles.

Materials:

  • Cyanoguanidine

  • Nitrile (R-CN)

  • Anhydrous solvent (e.g., polyethylene glycol 400)

  • Basic condensing agent (e.g., sodium methoxide), if necessary

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve cyanoguanidine in the anhydrous solvent.

  • Add the nitrile to the reaction mixture. The molar ratio of cyanoguanidine to nitrile should be optimized for the specific reaction.

  • If a condensing agent is required, add it to the mixture at this stage.

  • Heat the reaction mixture to a temperature between 100°C and 180°C.[2] The optimal temperature and reaction time will depend on the specific reactants and solvent used.

  • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a suitable solvent.

  • If the product remains in solution, it can be isolated by techniques such as crystallization or column chromatography.

Purification by Recrystallization

Procedure:

  • Dissolve the crude guanamine product in a minimal amount of a hot solvent, such as benzyl alcohol or beta-methoxy ethanol.[2]

  • If any insoluble byproducts (e.g., melam, melon) are present, filter the hot solution to remove them.[2]

  • Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow for Aminotriazine Synthesis and Purification

The following diagram outlines the general workflow from synthesis to a purified product.

Aminotriazine_Workflow Start Start: Select Reactants Synthesis Synthesis: Controlled Reaction (Temp, Time, Solvent) Start->Synthesis Monitoring Reaction Monitoring (TLC, HPLC) Synthesis->Monitoring Workup Reaction Workup: Cooling, Filtration Synthesis->Workup Monitoring->Synthesis Optimize Crude Crude Product Workup->Crude Purification Purification Crude->Purification Recrystallization Recrystallization Purification->Recrystallization if applicable Chromatography Column Chromatography Purification->Chromatography if needed Pure Pure Aminotriazine Product Recrystallization->Pure Chromatography->Pure Analysis Final Analysis (NMR, MS, HPLC) Pure->Analysis

Caption: General experimental workflow for aminotriazine synthesis.

References

Technical Support Center: Purification of 4-Amino-6-methyl-1,3,5-triazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Amino-6-methyl-1,3,5-triazin-2-ol (also known as Acetoguanide). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My synthesized this compound has a low melting point and appears discolored. What are the likely impurities?

A1: Discoloration and a depressed melting point are common indicators of impurities. Based on typical synthesis routes starting from cyanuric chloride, potential process-related impurities include:

  • Unreacted Starting Materials: Residual cyanuric chloride or its mono- and di-substituted intermediates.

  • Byproducts of Side Reactions: Hydrolysis products of chlorinated intermediates or self-condensation products.

  • Residual Solvents: Solvents used in the synthesis or workup that have not been completely removed.

It is crucial to identify the nature of the impurity to select the appropriate purification method. Analytical techniques such as HPLC, LC-MS, and NMR are recommended for impurity profiling.

Q2: What is the recommended method for the primary purification of crude this compound?

A2: Recrystallization is the most common and effective method for the initial purification of solid organic compounds like this compound. The key is to select an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Q3: I am struggling to find a suitable recrystallization solvent. Can you provide some guidance?

A3: The ideal recrystallization solvent will dissolve the target compound when hot but not when cold, while impurities remain in solution upon cooling. For triazine derivatives, which are often polar, common solvent systems to investigate include:

  • Water: Given the polar nature of the amino and hydroxyl/oxo groups, water is a good starting point. The compound is likely to be sparingly soluble in cold water but more soluble in hot water.

  • Ethanol/Water or Methanol/Water Mixtures: A mixed solvent system can be highly effective. Dissolve the crude product in a minimal amount of hot ethanol or methanol and then add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly.

  • Heptane: For less polar impurities, recrystallization from a non-polar solvent like heptane can be effective if the target compound has suitable solubility characteristics.

A systematic solvent screening with small amounts of your crude product is highly recommended.

Q4: My attempt at recrystallization resulted in an oil forming instead of crystals. What should I do?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. To troubleshoot this:

  • Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Use a Different Solvent System: The chosen solvent may be too good a solvent. Try a solvent in which the compound is less soluble or use a mixed solvent system.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

Q5: After recrystallization, my product purity is still below the desired level (e.g., <98%). What are the next steps?

A5: If recrystallization alone is insufficient, more advanced purification techniques may be necessary:

  • Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel stationary phase is typically used. The mobile phase (eluent) should be chosen based on TLC analysis to achieve good separation between the desired product and impurities. Common eluents for triazine derivatives include mixtures of hexane and ethyl acetate or dichloromethane and methanol.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC is the method of choice. This technique offers high resolution and is suitable for isolating the target compound from closely related impurities.

Q6: How can I monitor the purity of my fractions during purification?

A6: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the purified solid, and the mother liquor on a TLC plate, you can visualize the separation of the desired compound from impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard method.

Data Presentation

Table 1: General Solubility Characteristics of Triazine Derivatives (Qualitative)

SolventPolarityGeneral Solubility of Amino-Triazines
WaterHighSparingly soluble to insoluble at RT, more soluble when hot
Methanol / EthanolHighModerately to highly soluble
AcetoneMediumModerately soluble
DichloromethaneMediumSparingly soluble to moderately soluble
Ethyl AcetateMediumSparingly soluble
Hexane / HeptaneLowGenerally insoluble

Note: This table provides general guidance. Experimental verification of solubility for this compound is essential.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol required to just dissolve the solid. Gentle heating on a hot plate may be necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: To the hot ethanolic solution, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture, followed by a cold non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general method and may require optimization for your specific instrument and impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 220-260 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

Visualizations

Purification_Workflow crude_product Crude 4-Amino-6-methyl- 1,3,5-triazin-2-ol recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 pure_product Pure Product (>98%) purity_check1->pure_product Purity OK further_purification Further Purification Needed purity_check1->further_purification Purity Not OK chromatography Column Chromatography (Silica Gel) further_purification->chromatography purity_check2 Purity Check (HPLC) chromatography->purity_check2 purity_check2->pure_product Purity OK purity_check2->chromatography Re-run if needed

Caption: A general workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield slow_cool Cool Slowly oiling_out->slow_cool change_solvent Change Solvent/ Use Solvent Pair oiling_out->change_solvent scratch_flask Scratch Flask no_crystals->scratch_flask seed_solution Seed with Pure Crystal no_crystals->seed_solution concentrate Concentrate Solution no_crystals->concentrate cool_longer Cool for Longer/ Use Ice Bath no_crystals->cool_longer min_hot_solvent Use Minimum Hot Solvent low_yield->min_hot_solvent cold_wash Wash with Cold Solvent low_yield->cold_wash

Caption: A troubleshooting guide for common issues encountered during recrystallization.

Technical Support Center: 4-Amino-6-methyl-1,3,5-triazin-2-ol (Acetoguanamine) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the solubility of 4-Amino-6-methyl-1,3,5-triazin-2-ol, also known as Acetoguanamine, in various organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common organic solvents?

A1: The solubility of this compound is highly dependent on the solvent and temperature. Generally, it exhibits higher solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and lower solubility in water and acetonitrile.[1][2] The solubility tends to increase with rising temperature across most solvents.[2]

Q2: In which solvent is this compound most soluble?

A2: Based on available data, this compound shows the highest solubility in N,N-dimethylformamide (DMF).[2]

Q3: How does temperature affect the solubility of this compound?

A3: The mole fraction solubility of this compound increases with an increase in temperature in the tested solvents.[1][2] This is a common behavior for the dissolution of crystalline solids.

Q4: Are there any known issues with solvate formation?

A4: Yes, solvate formation has been observed when dissolving this compound in certain solvents, including DMF, ethylene glycol (EG), isobutanol, and n-propanol.[1] This can be identified by analyzing the solid material in equilibrium with the saturated solution using techniques like X-ray diffraction (XRD).[1]

Troubleshooting Guide

Issue 1: The compound is not dissolving or is dissolving very slowly.

  • Possible Cause 1: Inappropriate Solvent Choice.

    • Solution: Refer to the solubility data table below. For higher solubility, consider using solvents like DMF or ethylene glycol.[2] For less polar applications, ethyl acetate or 1,4-dioxane could be suitable.[2]

  • Possible Cause 2: Insufficient Temperature.

    • Solution: Gently heat the mixture while stirring. The solubility of this compound generally increases with temperature.[2]

  • Possible Cause 3: Insufficient Agitation.

    • Solution: Ensure vigorous and continuous stirring or shaking to facilitate the dissolution process. The shake-flask method, a standard for solubility determination, relies on continuous agitation.[1]

Issue 2: The solution appears cloudy or a precipitate forms over time.

  • Possible Cause 1: Supersaturation.

    • Solution: The solution may have been temporarily supersaturated, especially if heat was used for dissolution and then the solution was cooled. Try gently reheating the solution to redissolve the precipitate. For long-term stability, ensure the concentration is below the saturation point at the storage temperature.

  • Possible Cause 2: Solvate Formation.

    • Solution: In solvents like DMF, EG, isobutanol, and n-propanol, the formation of a solvate can occur, which may have different solubility characteristics than the original compound.[1] If this is suspected, the solid can be isolated and analyzed (e.g., by XRD) to confirm its form.[1]

Data Presentation

Table 1: Mole Fraction Solubility of this compound in Various Solvents at Different Temperatures (283.15 K to 323.15 K) [1][2]

Temperature (K)Water (10^4 * x)Acetonitrile (10^5 * x)Methanol (10^4 * x)Ethanol (10^4 * x)n-Propanol (10^4 * x)Isopropanol (10^4 * x)n-Butanol (10^4 * x)Isobutanol (10^4 * x)Ethyl Acetate (10^3 * x)1,4-Dioxane (10^3 * x)Ethylene Glycol (10^3 * x)DMF (10^2 * x)
283.151.158.121.832.513.622.874.964.171.010.891.521.13
288.151.399.342.212.984.253.415.824.881.181.041.781.32
293.151.6810.712.653.534.984.046.815.711.381.222.081.54
298.152.0312.263.174.185.834.777.956.661.611.432.441.80
303.152.4514.013.784.946.815.619.257.761.871.672.852.10
308.152.9515.984.495.827.956.5810.749.022.181.953.332.45
313.153.5518.215.326.849.257.7012.4410.462.532.283.892.86
318.154.2720.726.288.0110.748.9914.3812.112.932.664.543.34
323.155.1223.557.409.3612.4410.4816.5913.993.393.105.293.89

Data extracted from the Journal of Chemical & Engineering Data.[1][2]

Solubility Order at a Given Temperature: DMF > Ethylene Glycol > Ethyl Acetate > 1,4-Dioxane > n-Butanol > Isobutanol > n-Propanol > Isopropanol > Ethanol > Methanol > Water > Acetonitrile.[2]

Experimental Protocols

Key Experiment: Determination of Solubility via the Shake-Flask Method

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of this compound.[1]

1. Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Thermostatic shaker

  • Analytical balance

  • Filtration unit (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system for concentration analysis

2. Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. This ensures that a saturated solution is achieved.

  • Equilibration: Place the sealed flasks in a thermostatic shaker set to the desired temperature. The mixture should be agitated continuously to facilitate the dissolution process and reach equilibrium. The equilibration time will vary depending on the solvent and temperature.

  • Sampling: Once equilibrium is reached (i.e., the concentration of the solute in the solution remains constant over time), stop the agitation and allow the undissolved solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any undissolved solid particles.

  • Analysis: Analyze the concentration of this compound in the filtered saturated solution using a calibrated HPLC method.[2]

  • Data Calculation: The solubility is then calculated based on the measured concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess seal_flask Seal the Flask add_excess->seal_flask shake Agitate in Thermostatic Shaker seal_flask->shake settle Allow Solids to Settle shake->settle filter_sample Filter Supernatant settle->filter_sample hplc Analyze Concentration by HPLC filter_sample->hplc calculate Calculate Solubility hplc->calculate end End calculate->end

Caption: Experimental workflow for solubility determination using the shake-flask method.

References

Technical Support Center: Stability of 4-Amino-6-methyl-1,3,5-triazin-2-ol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of 4-Amino-6-methyl-1,3,5-triazin-2-ol in various solution-based experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The s-triazine ring is generally stable, but the amino and hydroxyl substituents can be susceptible to degradation under certain conditions.

Q2: What is the recommended storage condition for solutions of this compound?

A2: For optimal stability, it is recommended to store solutions of this compound at 2-8°C, protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air.[1] For long-term storage, preparing fresh solutions is advisable.

Q3: What are the expected degradation pathways for this compound?

A3: Based on the structure and general knowledge of triazine chemistry, potential degradation pathways include hydrolysis of the amino group and oxidation of the triazine ring or the methyl group. Under photolytic stress, deamination and oxidation are also possible degradation routes.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common technique for monitoring the degradation of this compound. This method should be able to separate the parent compound from its potential degradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of this compound solutions.

Issue 1: Inconsistent results in bioassays.

  • Potential Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Ensure that the stock solution was prepared correctly and stored under recommended conditions.

    • Assess Stability in Assay Buffer: Perform a time-course experiment to evaluate the stability of this compound in the specific bioassay buffer at the experimental temperature. Analyze samples by HPLC at different time points.

    • pH and Temperature Control: Ensure the pH and temperature of the assay medium are controlled and consistent across experiments, as variations can affect stability.

Issue 2: Appearance of unknown peaks in HPLC chromatograms over time.

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Studies: Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products. This will help in identifying the unknown peaks.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent compound and the unknown peaks.

    • LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown peaks, which will aid in their identification.

Issue 3: Loss of compound concentration in stock solutions.

  • Potential Cause: Adsorption to container surfaces or degradation.

  • Troubleshooting Steps:

    • Container Material: Use low-adsorption vials (e.g., silanized glass or polypropylene) for storing stock solutions.

    • Solvent Selection: Ensure the compound is fully dissolved and stable in the chosen solvent. If solubility is an issue, consider using a co-solvent.

    • Re-evaluation of Storage Conditions: Confirm that the storage conditions (temperature, light protection) are appropriate and have been maintained.

Data Presentation

The following table summarizes the expected stability of this compound under various stress conditions based on general principles for triazine compounds. Specific quantitative data for this compound is limited in publicly available literature; therefore, these are qualitative predictions to guide experimental design.

Stress ConditionExpected StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Moderate to LowHydrolysis of the amino group to a hydroxyl group.
Basic (e.g., 0.1 M NaOH) Moderate to LowRing opening or hydrolysis of the amino group.
Oxidative (e.g., 3% H₂O₂) ModerateN-oxides, hydroxylated derivatives.
Thermal (e.g., 60°C) High (short term)Minimal degradation expected in the solid state.[2]
Photolytic (UV/Vis light) Moderate to LowDeamination, oxidation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample of the compound at 60°C for 24 hours. Dissolve in the mobile phase before analysis.

    • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 230 nm).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated for specificity by analyzing the stressed samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Stress (3% H₂O₂, RT) A->D E Thermal Stress (Solid, 60°C) A->E F Photolytic Stress (UV light) A->F G Neutralize & Dilute B->G C->G D->G E->G F->G H HPLC-UV Analysis G->H I LC-MS for Identification H->I If unknown peaks

Caption: Forced degradation experimental workflow.

troubleshooting_logic A Inconsistent Experimental Results? B Check Stock Solution (Preparation & Storage) A->B C Assess Stability in Experimental Medium A->C D Presence of Unknown HPLC Peaks? C->D E Perform Forced Degradation Study D->E Yes F LC-MS Analysis for Peak Identification E->F

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: 4-Amino-6-methyl-1,3,5-triazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-6-methyl-1,3,5-triazin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound, with a focus on preventing hydrolytic degradation.

Issue/Observation Potential Cause Recommended Action
Unexpectedly low yield in reactions involving the compound. Hydrolysis of the triazine ring prior to or during the reaction.- Ensure starting material is stored under recommended conditions (2-8°C, dark, inert atmosphere). - Use anhydrous solvents and reagents. - Control the pH of the reaction mixture; avoid acidic conditions (pH < 7). - Minimize reaction time and temperature where possible.
Appearance of new, more polar peaks in HPLC analysis over time. Hydrolytic degradation of this compound.- Analyze samples promptly after preparation. - If storage of solutions is necessary, store at 2-8°C and protect from light. - Consider using a buffered mobile phase for HPLC analysis to maintain a stable pH.
Inconsistent results between experimental batches. Variable levels of hydrolysis due to differences in storage, handling, or reaction conditions.- Standardize protocols for storage and handling of the compound. - Monitor the purity of the starting material before each experiment using a suitable analytical method (e.g., HPLC). - Implement strict controls over reaction parameters such as pH, temperature, and moisture.
Precipitate formation in aqueous solutions. The compound has limited aqueous solubility, and changes in pH or temperature can affect it. Hydrolysis products may also have different solubility profiles.- Prepare solutions in appropriate buffered solvents. - If using aqueous media, ensure the pH is neutral to slightly alkaline. - Determine the solubility of the compound under your specific experimental conditions before preparing stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the hydrolysis of this compound?

A1: The primary factors are pH, temperature, and the presence of water. Triazine rings are susceptible to acid-catalyzed hydrolysis. Elevated temperatures can accelerate this degradation process.

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize degradation, the solid compound should be stored in a cool, dark, and dry place under an inert atmosphere. The recommended storage temperature is between 2-8°C.[1]

Q3: How should I prepare and store solutions of this compound to prevent hydrolysis?

A3: It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, use anhydrous aprotic solvents. For aqueous solutions, use a buffer to maintain a neutral to slightly alkaline pH (pH 7-8). Store solutions at 2-8°C and protect them from light. Stability of triazine nucleosides is enhanced in high pH aqueous solutions and in aprotic solvents.[2]

Q4: What is the expected shelf-life of the compound under recommended storage conditions?

Q5: How can I monitor the hydrolysis of this compound in my samples?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor for hydrolysis. This involves developing an HPLC method that can separate the parent compound from its potential degradation products.

Experimental Protocols

Protocol 1: General Handling and Storage to Minimize Hydrolysis
  • Receiving and Initial Storage: Upon receipt, immediately store the solid this compound in a refrigerator at 2-8°C, away from light. The container should be tightly sealed. For long-term storage, consider transferring the compound to a desiccator under an inert atmosphere (e.g., argon or nitrogen).

  • Weighing and Dispensing: When weighing the compound, perform the task in a low-humidity environment if possible. Minimize the time the container is open to the atmosphere to prevent moisture absorption.

  • Solution Preparation:

    • Use high-purity, anhydrous solvents whenever possible.

    • If aqueous solutions are required, use purified water (e.g., Milli-Q) and consider buffering the solution to a pH between 7 and 8.

    • Prepare solutions fresh before use. If short-term storage is necessary, store the solution at 2-8°C and protect from light.

Protocol 2: Stability-Indicating HPLC Method for Monitoring Hydrolysis

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required for specific sample matrices.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 10 mM ammonium acetate, pH 7.5).

    • Initial Gradient Example: 5% acetonitrile, increasing to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the linear range of the assay.

  • Forced Degradation Study (for method validation):

    • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Analysis: Inject the prepared standards, samples, and forced degradation samples into the HPLC system.

  • Data Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis of the parent peak in the presence of its degradants should be performed to confirm specificity.

Visualizations

Hydrolysis_Prevention_Workflow cluster_storage Storage cluster_handling Handling cluster_solution Solution Conditions cluster_reaction Reaction Conditions cluster_monitoring Monitoring storage Store solid at 2-8°C, dark, inert atmosphere weigh Weigh in low humidity storage->weigh Minimize exposure prep_sol Prepare fresh solution weigh->prep_sol solvent Use anhydrous aprotic solvents or buffered aqueous solution (pH 7-8) prep_sol->solvent control_params Control pH, temperature, and moisture prep_sol->control_params For reactions store_sol Store solution at 2-8°C, protected from light solvent->store_sol If necessary store_sol->control_params hplc Use stability-indicating HPLC method control_params->hplc Verify stability

Caption: Workflow for preventing hydrolysis of this compound.

Degradation_Pathway Compound This compound Degradation Hydrolysis Compound->Degradation H₂O, H⁺, Heat Products Degradation Products (e.g., Ammelide derivatives) Degradation->Products

Caption: Simplified degradation pathway of this compound via hydrolysis.

Troubleshooting_Logic start Inconsistent Results or Low Yield check_purity Check Purity of Starting Material (HPLC) start->check_purity check_storage Review Storage Conditions start->check_storage check_handling Review Handling & Solution Prep start->check_handling check_reaction Review Reaction Parameters (pH, Temp) start->check_reaction remediate Implement Corrective Actions: - Use fresh material - Optimize conditions - Standardize protocol check_purity->remediate check_storage->remediate check_handling->remediate check_reaction->remediate

Caption: Troubleshooting logic for experiments with this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Aminotriazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for the synthesis of aminotriazine derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing aminotriazine derivatives?

A1: The most prevalent method for synthesizing substituted aminotriazine derivatives is the sequential nucleophilic aromatic substitution (SNAr) of chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) core.[1] This method is highly versatile as the reactivity of the chlorine atoms can be controlled to achieve mono-, di-, or tri-substituted products.[2][3]

Q2: How can I control the degree of substitution on the triazine ring?

A2: The degree of substitution on the cyanuric chloride ring is primarily controlled by temperature. The reactivity of the chlorine atoms decreases as more nucleophiles are added to the ring.[3]

  • First substitution: Can be achieved at low temperatures, typically around 0 °C.[2]

  • Second substitution: Generally requires temperatures between room temperature and 50 °C.[3]

  • Third substitution: Often requires higher temperatures, typically above 80 °C, and longer reaction times to go to completion.[2]

Q3: What is the general reactivity order for different nucleophiles with cyanuric chloride?

A3: The order of reactivity of nucleophiles is crucial for planning the synthesis of asymmetrically substituted triazines. While this can be influenced by the specific reaction conditions, a general order of reactivity has been observed. For instance, in competitive studies, the preferential order of incorporation has been found to be alcohols > thiols > amines at 0°C with a base like DIEA.[4] Therefore, when synthesizing O,N-type substituted s-triazines, it is advisable to introduce the oxygen nucleophile first.

Q4: What are the advantages of using microwave-assisted synthesis for aminotriazine derivatives?

A4: Microwave-assisted synthesis offers several advantages over conventional heating methods, including:

  • Reduced Reaction Times: Microwave irradiation can dramatically shorten reaction times from hours to minutes.[5][6][7]

  • Increased Yields: In many cases, microwave synthesis leads to higher product yields.[8]

  • Improved Purity: The rapid and uniform heating can minimize the formation of side products.

  • Energy Efficiency: Microwave synthesis is a more environmentally friendly and energy-efficient method.[8][9]

Q5: How can I purify my final aminotriazine derivatives?

A5: Achieving high purity is often essential for subsequent biological assays. Common purification techniques for aminotriazine derivatives include:

  • Crystallization: This is a simple and effective method if the product is a solid and a suitable solvent system can be found.

  • Liquid-Liquid Extraction: Useful for removing water-soluble impurities from the reaction mixture.

  • Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from starting materials and byproducts.[10]

  • Semi-preparative HPLC: For achieving very high purity (>98%), semi-preparative liquid chromatography is a highly effective method.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of aminotriazine derivatives.

Issue 1: Low or No Reaction Conversion

Possible Cause Troubleshooting Steps
Insufficiently Reactive Nucleophile * Increase the reaction temperature in a stepwise manner. * If using a weak nucleophile, consider converting it to a more reactive species (e.g., using a stronger base to deprotonate an amine). * Increase the reaction time and monitor the progress using TLC or LC-MS.[11]
Poor Temperature Control * For the first substitution, ensure the temperature is maintained at or below 0 °C to prevent over-reaction.[12] * For subsequent substitutions, ensure the temperature is high enough to drive the reaction to completion.
Inactivated Catalyst * If using a catalyst, ensure it is fresh and has been stored under appropriate conditions. * Consider increasing the catalyst loading.[13]
Inappropriate Solvent * Ensure the solvent is anhydrous, as water can lead to hydrolysis of cyanuric chloride.[12] * The solvent should be able to dissolve the reactants. If solubility is an issue, consider a different solvent system.

Issue 2: Formation of Multiple Products (Over-substitution or Isomers)

Possible Cause Troubleshooting Steps
Poor Temperature Control * To obtain a mono-substituted product, strictly maintain the reaction temperature at 0 °C during the addition of the first nucleophile. * Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.[12]
Incorrect Order of Nucleophile Addition * When synthesizing asymmetrical triazines, add the least reactive nucleophile first at a lower temperature, followed by the more reactive nucleophiles at progressively higher temperatures.
Use of Excess Nucleophile * Use a stoichiometric amount of the nucleophile for the desired degree of substitution.

Issue 3: Presence of Unexpected Side Products

Possible Cause Troubleshooting Steps
Hydrolysis of Cyanuric Chloride * This is a common side reaction, especially at higher temperatures, leading to the formation of cyanuric acid.[12] * Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
Reaction with Solvent * Ensure the chosen solvent is inert under the reaction conditions. For example, protic solvents may react with cyanuric chloride.
Product Degradation * Some aminotriazine derivatives may be sensitive to harsh work-up conditions. * Avoid strongly acidic or basic conditions during extraction and purification if your product is sensitive.[14]

Data Presentation

Table 1: Effect of Temperature on the Sequential Substitution of Cyanuric Chloride

Substitution StepRecommended Temperature Range (°C)Expected Reaction TimeReference(s)
First Substitution0 - 5Minutes to a few hours[2]
Second SubstitutionRoom Temperature - 5012 - 24 hours[2][3]
Third Substitution> 8012 - 24 hours[2]

Table 2: Optimization of Catalyst Loading for a Model Reaction

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference(s)
10842[13]
20.5-64[13]
31.0--[13]
41.5--[13]
52.0-83[13]
62.50.595[13]
73.0--[13]
Note: This data is for a specific model reaction and optimal catalyst loading may vary for different substrates and catalysts.

Experimental Protocols

Protocol 1: General Procedure for the Stepwise Synthesis of Trisubstituted Aminotriazines

This protocol describes a general method for the sequential substitution of cyanuric chloride with three different amines.

Step 1: First Substitution (Monosubstitution)

  • Dissolve cyanuric chloride (1 equivalent) in a suitable anhydrous solvent (e.g., acetone, THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • In a separate flask, dissolve the first amine nucleophile (1 equivalent) and a base (e.g., NaHCO₃, K₂CO₃, or DIEA; 1 equivalent) in the same solvent.

  • Add the amine/base solution dropwise to the stirring cyanuric chloride solution, maintaining the temperature at 0-5 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, the reaction mixture containing the dichlorotriazine derivative can be used directly in the next step or worked up by pouring it into crushed ice and filtering the resulting precipitate.[15]

Step 2: Second Substitution (Disubstitution)

  • To the reaction mixture from Step 1 (or the isolated dichlorotriazine derivative redissolved in a suitable solvent), add the second amine nucleophile (1 equivalent) and a base.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, the monochlorotriazine derivative can be isolated by pouring the mixture into crushed ice, filtering the solid, and washing with water.[15]

Step 3: Third Substitution (Trisubstitution)

  • Dissolve the monochlorotriazine derivative from Step 2 in a suitable solvent (e.g., THF, dioxane).

  • Add the third amine nucleophile (1-1.5 equivalents) and a base.

  • Heat the reaction mixture to reflux (typically >80 °C) for 12-24 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, pour the reaction mixture into crushed ice. Filter the solid product, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of a Trisubstituted Aminotriazine

This protocol provides a general guideline for a one-pot, three-step synthesis using microwave irradiation.

  • In a microwave-safe vial, add the 5-aminopyrazole (1 equivalent) and ethoxycarbonylisothiocyanate (1 equivalent) in a suitable solvent like ethyl acetate.

  • Seal the vial and heat it in a microwave reactor at 100 °C for 5 minutes.[5]

  • After cooling, add a base such as 2N NaOH (2 equivalents) to the vial.

  • Seal the vial again and irradiate at 80 °C for 3 minutes.[5]

  • After cooling, add an alkylating agent like methyl iodide (1 equivalent).

  • The final product can be isolated and purified using standard techniques such as filtration and recrystallization.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Aminotriazine Aminotriazine Derivative Aminotriazine->PI3K Inhibits Aminotriazine->mTOR Inhibits experimental_workflow start Start: Cyanuric Chloride step1 Step 1: First Nucleophile (Nu1-H) Base, 0-5 °C start->step1 intermediate1 Dichlorotriazine Intermediate step1->intermediate1 step2 Step 2: Second Nucleophile (Nu2-H) Base, RT intermediate1->step2 intermediate2 Monochlorotriazine Intermediate step2->intermediate2 step3 Step 3: Third Nucleophile (Nu3-H) Base, >80 °C intermediate2->step3 product Trisubstituted Aminotriazine step3->product workup Work-up & Purification (Filtration, Recrystallization, Chromatography) product->workup end Final Product workup->end troubleshooting_logic start Low Yield or Complex Mixture q1 Is the starting material consumed? start->q1 no_reaction No Reaction: - Check nucleophile reactivity - Increase temperature/time - Check catalyst/base activity q1->no_reaction No q2 Is there one major product by TLC? q1->q2 Yes purification_issue Purification Issue: - Optimize work-up - Improve chromatography - Check for product loss during isolation q2->purification_issue Yes side_reactions Side Reactions: - Check for hydrolysis (use anhydrous conditions) - Verify temperature control to avoid over-substitution - Check for solvent reactivity q2->side_reactions No

References

Technical Support Center: Crystallization of 4-Amino-6-methyl-1,3,5-triazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 4-Amino-6-methyl-1,3,5-triazin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound to consider for crystallization?

A1: Understanding the physicochemical properties is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₆N₄OPubChem[1]
Molecular Weight 126.12 g/mol PubChem[1]
Appearance White solid (typical for related compounds)General Knowledge
Melting Point Data not available
pKa Data not available
LogP -1.2PubChem[1]

Note: The negative LogP value suggests that this compound is a polar molecule, which will significantly influence solvent selection.

Q2: I am struggling to find a suitable solvent for crystallization. What should I do?

A2: For polar compounds like this compound, solvent selection can be challenging due to high solubility in common polar solvents. Here is a general approach to finding a suitable solvent system:

  • Single Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile). A good single solvent will dissolve the compound when hot but not when cold.

  • Solvent Pair System: If a single solvent is not effective, a binary solvent system is often successful. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. The solution is then clarified by adding a few drops of the good solvent and allowed to cool slowly.

Q3: My compound "oils out" instead of crystallizing. What causes this and how can I prevent it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point in the solvent system. To prevent this:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in a cold bath.

  • Use More Solvent: Add a small amount of additional hot solvent to the solution to reduce the level of supersaturation.

  • Change Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or solvent pairs.

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent).- Compound is highly soluble even at low temperatures.- Cooling is too rapid.- Evaporate some of the solvent to increase the concentration.- Try a different solvent or a solvent-pair system.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Crystals Form Too Quickly - Solution is too concentrated.- The solvent is a very poor solvent for the compound at all temperatures.- Add a small amount of hot solvent to the solution to redissolve the solid and then allow it to cool more slowly.- Choose a solvent in which the compound has moderate solubility at high temperatures.
Low Crystal Yield - Too much solvent was used.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent.- Reduce the amount of solvent used to dissolve the compound.- Ensure the filtration apparatus is pre-heated to prevent cooling.- Use a minimal amount of ice-cold solvent to wash the crystals.- Cool the filtrate to see if more crystals form.
Oiling Out - The boiling point of the solvent is too high relative to the melting point of the solute.- High concentration of impurities.- Use a lower-boiling solvent.- Ensure the starting material is as pure as possible before crystallization. Consider a preliminary purification step like column chromatography.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Use sparingly as it can also adsorb the desired compound.

Experimental Protocols

Protocol: General Recrystallization Procedure

  • Solvent Selection:

    • Place a small amount of the crude this compound into several test tubes.

    • Add a few drops of different solvents (e.g., water, ethanol, methanol, ethyl acetate) to each test tube.

    • Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

    • If no single solvent is suitable, test solvent pairs. Dissolve the compound in a good solvent and add a poor solvent until turbidity appears.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent or solvent system dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizations

The following diagrams illustrate key concepts in the troubleshooting and optimization of the crystallization process.

G start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oiling_out Oiling Out? cool->oiling_out no_crystals No Crystals crystals->no_crystals No collect Collect Crystals crystals->collect Yes troubleshoot_no_crystals Troubleshoot: - Evaporate Solvent - Scratch Flask - Add Seed Crystal no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_oiling Troubleshoot: - Reheat and Add  More Solvent - Slower Cooling oiling_out->troubleshoot_oiling Yes oiling_out->collect No troubleshoot_oiling->cool

Caption: Troubleshooting workflow for common crystallization issues.

G cluster_params Key Parameters center Crystallization Success solvent Solvent Choice solvent->center temperature Temperature Gradient solvent->temperature temperature->center concentration Concentration concentration->center cooling_rate Cooling Rate concentration->cooling_rate purity Initial Purity purity->center purity->solvent cooling_rate->center

Caption: Factors influencing the success of crystallization.

References

Technical Support Center: Synthesis of 4-Amino-6-methyl-1,3,5-triazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-6-methyl-1,3,5-triazin-2-ol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, focusing on the formation of unexpected byproducts.

Problem 1: Low yield of the desired product and isolation of a significant amount of a crystalline byproduct.

Possible Cause: Concurrent formation of the isomeric pyrimidine byproduct, 2-Amino-4-hydroxy-6-methylpyrimidine, particularly when using guanidine and ethyl acetoacetate as starting materials.

Troubleshooting Steps:

  • Reaction Condition Optimization:

    • Temperature Control: Maintain a lower reaction temperature. The formation of the triazine ring is often favored at lower temperatures, while higher temperatures can promote the formation of the thermodynamically more stable pyrimidine ring.

    • pH Control: Carefully control the pH of the reaction mixture. The cyclization pathway can be sensitive to the basicity of the medium. Experiment with different bases and their concentrations to favor the desired triazine formation.

    • Solvent Selection: The polarity of the solvent can influence the reaction pathway. Test a range of protic and aprotic solvents to identify the optimal medium for the synthesis of the target molecule.

  • Purification Strategy:

    • Fractional Crystallization: Due to potential differences in solubility between the desired triazine and the pyrimidine byproduct, fractional crystallization from a suitable solvent system can be an effective separation method.

    • Chromatography: If fractional crystallization is not effective, column chromatography using an appropriate stationary and mobile phase can be employed for separation.

Problem 2: Presence of impurities that are difficult to separate from the final product, exhibiting different solubility.

Possible Cause: Formation of hydrolysis byproducts such as ammeline and ammelide, especially when dicyandiamide is used as a starting material in the presence of water.

Troubleshooting Steps:

  • Anhydrous Reaction Conditions: Ensure that all starting materials and solvents are strictly anhydrous. The presence of moisture can lead to the hydrolysis of the triazine ring.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric moisture.

  • Purification:

    • Washing: Washing the crude product with a solvent in which the byproducts are more soluble can help in their removal.

    • Recrystallization: Recrystallization from a carefully selected solvent system can effectively purify the desired product from these more polar byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts in the synthesis of this compound?

A1: The most frequently encountered unexpected byproducts depend on the synthetic route employed:

  • From Guanidine and Ethyl Acetoacetate: The primary byproduct is typically the isomeric pyrimidine, 2-Amino-4-hydroxy-6-methylpyrimidine .

  • From Dicyandiamide: Hydrolysis of the triazine ring can lead to the formation of ammeline (4,6-diamino-1,3,5-triazin-2-ol) and ammelide (4-amino-1,3,5-triazine-2,6-diol).[1][2] In some cases, traces of melam (a condensation product of melamine) may also be present as an impurity.[3]

Q2: How can I confirm the identity of the suspected byproducts?

A2: Standard analytical techniques can be used for the characterization of byproducts:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The chemical shifts and coupling patterns will be distinct for the desired triazine and the potential pyrimidine byproduct.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of the byproducts.

  • Infrared (IR) Spectroscopy: The vibrational frequencies of functional groups (e.g., C=O, N-H, C=N) will differ between the triazine and pyrimidine rings, as well as for the hydrolysis products.

  • Melting Point: The melting points of the purified byproducts can be compared with literature values.

Q3: Are there any specific reaction conditions that favor the formation of the desired triazine over the pyrimidine byproduct?

A3: While specific conditions can vary, general guidelines to favor the triazine product include:

  • Lower Reaction Temperatures: As a general trend, lower temperatures often favor the kinetic product, which in some cases may be the desired triazine.

  • Careful Choice of Base and Solvent: The reaction outcome can be highly dependent on the base and solvent system. Systematic screening of these parameters is recommended to optimize the yield of this compound.

Data Presentation

Table 1: Potential Byproducts in this compound Synthesis

Starting MaterialsPotential ByproductByproduct Structure
Guanidine + Ethyl Acetoacetate2-Amino-4-hydroxy-6-methylpyrimidine
alt text
DicyandiamideAmmeline
alt text
DicyandiamideAmmelide
alt text

Experimental Protocols

Key Experiment: Synthesis of this compound from Guanidine Carbonate and Ethyl Acetoacetate

Materials:

  • Guanidine Carbonate

  • Ethyl Acetoacetate

  • Sodium Ethoxide solution in Ethanol

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine carbonate in a freshly prepared solution of sodium ethoxide in absolute ethanol.

  • To this solution, add ethyl acetoacetate dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize it with glacial acetic acid.

  • The precipitated crude product is collected by filtration and washed with cold ethanol.

  • For purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Note: This is a general protocol and may require optimization for specific laboratory conditions and desired purity.

Mandatory Visualization

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Guanidine Guanidine Intermediate1 Guanidine-EAA Adduct Guanidine->Intermediate1 Nucleophilic Attack EAA Ethyl Acetoacetate EAA->Intermediate1 Triazine This compound (Desired Product) Intermediate1->Triazine Cyclization (Pathway A) Pyrimidine 2-Amino-4-hydroxy-6-methylpyrimidine (Byproduct) Intermediate1->Pyrimidine Cyclization (Pathway B)

Caption: Competing reaction pathways in the synthesis of this compound.

Troubleshooting_Flowchart Start Start Synthesis Check_Yield Low Yield of Desired Product? Start->Check_Yield Identify_Byproduct Isolate and Characterize Byproduct (NMR, MS) Check_Yield->Identify_Byproduct Yes End Pure Product Check_Yield->End No Is_Pyrimidine Byproduct is 2-Amino-4-hydroxy-6-methylpyrimidine? Identify_Byproduct->Is_Pyrimidine Optimize_Conditions Optimize Reaction: - Lower Temperature - Adjust pH - Change Solvent Is_Pyrimidine->Optimize_Conditions Yes Is_Hydrolysis Byproduct is Ammeline/Ammelide? Is_Pyrimidine->Is_Hydrolysis No Purify Purify Product: - Fractional Crystallization - Column Chromatography Optimize_Conditions->Purify Anhydrous_Conditions Use Anhydrous Reagents and Solvents Is_Hydrolysis->Anhydrous_Conditions Yes Anhydrous_Conditions->Purify Purify->End

Caption: Troubleshooting workflow for byproduct formation in the synthesis.

References

Validation & Comparative

A Comparative Analysis of Aminotriazine Tautomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tautomeric behavior of aminotriazine derivatives is crucial for predicting their physicochemical properties, biological activity, and interaction with molecular targets. This guide provides a comparative analysis of aminotriazine tautomers, supported by experimental data and detailed methodologies, to aid in the design and interpretation of studies involving these important heterocyclic compounds.

Aminotriazines, a class of nitrogen-containing heterocyclic compounds, can exist in different tautomeric forms, primarily the amino and imino forms, which are in equilibrium. The position of this equilibrium is influenced by factors such as the substitution pattern on the triazine ring, the solvent, and the solid-state packing forces. The accurate characterization of the predominant tautomer is essential as different tautomers can exhibit distinct hydrogen bonding patterns, lipophilicity, and steric profiles, thereby affecting their biological function.

Tautomeric Equilibria of Aminotriazines

The principal tautomeric equilibrium in aminotriazines involves the migration of a proton between an exocyclic amino group and a ring nitrogen atom. This results in the interconversion of the generally more stable amino tautomer and the imino tautomer.

Tautomers Amino Amino Tautomer Imino Imino Tautomer Amino->Imino Proton Transfer

Caption: Tautomeric equilibrium between the amino and imino forms of an aminotriazine.

Comparative Stability of Aminotriazine Tautomers

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers. By calculating the Gibbs free energy of each tautomer, researchers can determine the predominant form in the gas phase and in different solvents.

Table 1: Calculated Relative Energies of Aminotriazine Tautomers
CompoundTautomerMethodBasis SetSolventRelative Energy (kcal/mol)Reference
3-amino-1,2,4-triazin-5-one3-amino-1,2,4-triazin-5(2H)-oneB3LYP6-311++G Gas Phase0.00 (Most Stable)[1]
3-amino-1,2,4-triazin-5-oneOther IsomersB3LYP6-311++GGas Phase> 0.00[1]
N2,N4-bis(4-fluorophenethyl)-N6-(3-(dimethylamino)propyl)-1,3,5-triazine-2,4,6-triamine1TZ(7,8,9)B3LYP6-311G(2d, 2p)AqueousPredominant[2][3]
N2,N4-bis(4-fluorophenethyl)-N6-(3-(dimethylamino)propyl)-1,3,5-triazine-2,4,6-triamine2TZ(5,7,8)B3LYP6-311G(2d, 2p)AqueousPresent in equilibrium[2][3]
N2,N4-bis(4-fluorophenethyl)-N6-(3-(dimethylamino)propyl)-1,3,5-triazine-2,4,6-triamine4TZ(3,7,9)B3LYP6-311G(2d, 2p)AqueousPresent in equilibrium[2][3]
AdenineAminoB3LYP-Gas Phase & AqueousMost Stable[4]
AdenineIminoB3LYP-Gas Phase & AqueousLess Stable[4]

Note: A relative energy of 0.00 kcal/mol indicates the most stable tautomer in the calculated environment.

Experimental Characterization of Tautomers

The determination of the predominant tautomer in a given state (solution or solid) requires experimental validation. The most common techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray diffraction.

Table 2: Spectroscopic Data for Aminotriazine Tautomers
TechniqueTautomerCharacteristic SignalReference
IR Spectroscopy Primary Amino (R-NH₂)Two N-H stretching bands (3400-3250 cm⁻¹)[5]
Secondary Amino (R₂-NH)One N-H stretching band (3350-3310 cm⁻¹)[5]
Imino (C=N-H)N-H stretching band (often broader and at lower frequency than amino)General Knowledge
C=N stretching band (1690-1640 cm⁻¹)General Knowledge
NMR Spectroscopy Amino (-NH₂)Broad singlet for NH₂ protonsGeneral Knowledge
Imino (=NH)Sharp singlet for NH protonGeneral Knowledge
¹⁵N NMRDistinct chemical shifts for amino vs. imino nitrogenGeneral Knowledge

Experimental Protocols

Computational Analysis of Tautomer Stability

This protocol outlines a general workflow for calculating the relative energies of aminotriazine tautomers using DFT.

Computational_Workflow cluster_prep Structure Preparation cluster_calc Energy Calculation cluster_analysis Analysis start Generate all possible tautomeric structures opt_gas Geometry optimization in gas phase start->opt_gas freq Frequency calculation to confirm minima opt_gas->freq spe_gas Single-point energy calculation (gas phase) freq->spe_gas spe_solv Single-point energy calculation (with solvent model, e.g., PCM) freq->spe_solv gibbs Calculate Gibbs free energies spe_gas->gibbs spe_solv->gibbs rel_eng Determine relative energies gibbs->rel_eng end Identify most stable tautomer rel_eng->end

Caption: Workflow for computational analysis of tautomer stability.

Methodology:

  • Structure Generation: Generate 3D structures of all possible tautomers of the aminotriazine derivative.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a DFT functional (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)).[1]

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Solvation Effects: To model the effect of a solvent, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Energy Analysis: Calculate the Gibbs free energy (G) for each tautomer in the gas phase and in solution. The relative energy (ΔG) of each tautomer is then determined by subtracting the Gibbs free energy of the most stable tautomer from its own.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful technique to study tautomeric equilibria in solution.

Sample Preparation: [6]

  • Dissolution: Dissolve 5-25 mg of the aminotriazine compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Volume Adjustment: Ensure the sample height in the NMR tube is between 40-50 mm.

  • Degassing (Optional): For sensitive samples, degas the solution using the freeze-pump-thaw method to remove dissolved oxygen.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra at a specific temperature. For studying dynamic equilibria, variable temperature (VT) NMR experiments can be performed.

  • For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be conducted.

  • ¹⁵N NMR can be particularly informative for distinguishing between amino and imino tautomers due to the large chemical shift dispersion of nitrogen.

FTIR Spectroscopic Analysis

FTIR spectroscopy is useful for identifying functional groups and can help distinguish between amino and imino tautomers, particularly in the solid state.

Sample Preparation (Attenuated Total Reflectance - ATR): [7]

  • Ensure the ATR crystal is clean by running a background spectrum.

  • Place a small amount of the solid aminotriazine sample onto the crystal, ensuring complete coverage.

  • Apply pressure using the clamp to ensure good contact between the sample and the crystal.

Data Acquisition: [7][8]

  • Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Set the resolution to 4 or 8 cm⁻¹ and accumulate a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

  • Process the spectrum to identify characteristic absorption bands for N-H and C=N stretching vibrations.

Single-Crystal X-ray Diffraction

This technique provides unambiguous structural information of the tautomeric form present in the solid state.

XRay_Workflow cluster_crystal Crystal Growth & Mounting cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement grow Grow single crystals mount Mount a suitable crystal on a goniometer grow->mount collect Collect diffraction data mount->collect reduce Data reduction and correction collect->reduce solve Solve the crystal structure reduce->solve refine Refine the structural model solve->refine validate Validate the final structure refine->validate

Caption: Workflow for single-crystal X-ray diffraction analysis.

Methodology: [9][10][11][12]

  • Crystal Growth: Grow high-quality single crystals of the aminotriazine derivative. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[10]

  • Data Collection: Collect X-ray diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure. This will reveal the precise location of all atoms, including the hydrogen atoms, thus confirming the tautomeric form.

Conclusion

The tautomeric state of aminotriazines is a critical determinant of their chemical and biological properties. A combination of computational modeling and experimental techniques is essential for a comprehensive understanding of their behavior. This guide provides a framework for the comparative analysis of aminotriazine tautomers, offering standardized protocols and key data points to support researchers in this field. By carefully considering the tautomeric equilibria, scientists can make more informed decisions in drug design, materials science, and other areas where these versatile molecules are employed.

References

Spectroscopic comparison of 4-Amino-6-methyl-1,3,5-triazin-2-ol and melamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, triazine derivatives stand out for their diverse applications, from pharmaceuticals to material science. This guide provides a detailed spectroscopic comparison of two such derivatives: 4-Amino-6-methyl-1,3,5-triazin-2-ol and the more widely known melamine. Understanding their distinct spectroscopic signatures is crucial for their identification, characterization, and application in various research and development endeavors. This objective comparison is supported by experimental data for melamine and predicted data for this compound, necessitated by the limited availability of experimental spectra for the latter.

Chemical Structures at a Glance

A fundamental understanding of the chemical structures of this compound and melamine is essential for interpreting their spectroscopic data. The presence of different functional groups and the overall molecular symmetry are key determinants of their spectral properties.

G cluster_0 This compound cluster_1 Melamine a C₄H₆N₄O img_a b C₃H₆N₆ img_b

Figure 1: Chemical structures of this compound and Melamine.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound (predicted) and melamine (experimental). These values provide a quantitative basis for distinguishing between the two compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules, offering insights into the functional groups present.

Vibrational Mode This compound (Predicted, cm⁻¹) ** Melamine (Experimental, cm⁻¹) **
N-H Stretching (Amino group)3400-35003470, 3420
C=O Stretching (Carbonyl group)~1720-
C=N Stretching (Triazine ring)1640-16801653
N-H Bending (Amino group)1550-16201558
C-N Stretching (Triazine ring)1400-15001438
Ring Breathing (Triazine ring)~810813
C-CH₃ Stretching2920-2980-
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is a key characteristic.

Parameter This compound (Predicted) Melamine (Experimental)
λmax (nm) ~220-240235
Solvent -Water
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C.

¹H NMR

Proton Environment This compound (Predicted, ppm) Melamine (Experimental, ppm)
-NH₂ 6.5 - 7.5 (broad)6.8 (broad)
-CH₃ ~2.2-
-NH- (ring) 9.0 - 10.0 (broad)-

¹³C NMR

Carbon Environment This compound (Predicted, ppm) Melamine (Experimental, ppm)
C=O ~165-
C-NH₂ ~160166.5
C-CH₃ ~155-
-CH₃ ~20-

Experimental and Predictive Methodologies

The successful acquisition and interpretation of spectroscopic data rely on robust experimental and computational protocols.

G cluster_exp Experimental Workflow (Melamine) cluster_pred Predictive Workflow (this compound) cluster_comp Comparative Analysis A Sample Preparation (KBr pellet or solution) B FT-IR Spectroscopy A->B C UV-Vis Spectroscopy A->C D NMR Spectroscopy (¹H and ¹³C) A->D J Data Tabulation and Visualization B->J C->J D->J E Molecular Structure Input (SMILES or InChI) F Quantum Chemical Calculations (e.g., DFT) E->F G Predicted FT-IR Spectrum F->G H Predicted UV-Vis Spectrum F->H I Predicted NMR Spectrum F->I G->J H->J I->J K Interpretation and Structural Correlation J->K

Figure 2: Workflow for Spectroscopic Comparison.

Experimental Protocols
  • FT-IR Spectroscopy:

    • Sample Preparation: For solid samples like melamine, a small amount of the finely ground powder is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution can be prepared in a suitable transparent solvent.

    • Data Acquisition: The KBr pellet or solution cell is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of pure KBr or the solvent is recorded and subtracted from the sample spectrum.

  • UV-Vis Spectroscopy:

    • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as water or ethanol. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

    • Data Acquisition: The solution is placed in a quartz cuvette. The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • NMR Spectroscopy:

    • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

    • Data Acquisition: The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.

Predictive Protocols
  • Computational Details: The predicted spectra for this compound were generated using computational chemistry software. The molecular geometry was first optimized using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Spectrum Generation:

    • FT-IR: Vibrational frequencies were calculated from the optimized geometry.

    • UV-Vis: Electronic transitions were calculated using Time-Dependent DFT (TD-DFT).

    • NMR: Chemical shifts were predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

Conclusion

The spectroscopic comparison of this compound and melamine reveals distinct fingerprints for each compound. Key differentiating features include the presence of a carbonyl (C=O) stretch in the FT-IR spectrum and a methyl (-CH₃) signal in the NMR spectra of this compound, both of which are absent in melamine. These differences, rooted in their unique chemical structures, provide a reliable basis for their analytical differentiation. This guide, by presenting a clear, data-driven comparison and outlining the methodologies, serves as a valuable resource for researchers working with these and related triazine compounds.

Efficacy of 4-Amino-6-methyl-1,3,5-triazin-2-ol derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the anti-proliferative activity and mechanisms of action of novel 4-Amino-6-methyl-1,3,5-triazin-2-ol derivatives against various cancer cell lines, providing a comparative guide for researchers and drug development professionals.

The quest for novel and effective anticancer agents has led to the extensive exploration of heterocyclic compounds, with the 1,3,5-triazine (s-triazine) scaffold emerging as a promising pharmacophore. Derivatives of s-triazine have demonstrated a broad spectrum of biological activities, including potent antitumor effects. This guide focuses on a specific subclass, the this compound derivatives, and provides a comparative analysis of their efficacy against various cancer cell lines based on available experimental data.

Quantitative Efficacy Against Cancer Cell Lines

The anti-proliferative activity of this compound derivatives and their analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. While a comprehensive study on a homologous series of this compound derivatives was not found in the public domain, the following table summarizes the IC50 values for structurally related 4,6-disubstituted-1,3,5-triazin-2(1H)-one analogs and other relevant s-triazine derivatives to provide a comparative perspective.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
4-amino-6-(phenylamino)-1,3,5-triazine derivative HepG2 (Liver)20.53[1]
MCF-7 (Breast)129.0[1]
6-(benzylthio)-4-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one (Topo IIα inhibition)57.6[1]
Imamine-1,3,5-triazine derivative (4f) MDA-MB-231 (Breast)6.25[2]
Imamine-1,3,5-triazine derivative (4k) MDA-MB-231 (Breast)8.18[2]
2,4-diamino-1,3,5-triazine derivative (19) MALME-3M (Melanoma)0.033[3]
2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivative (25) T-47D (Breast)< 0.1[4]
CCRF-CEM (Leukemia)< 0.1[4]
K-562 (Leukemia)< 0.1[4]
RPMI-8226 (Leukemia)< 0.1[4]
SR (Leukemia)< 0.1[4]
SF-539 (CNS)< 0.1[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer agents.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.[5]

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat with derivatives incubation_24h->compound_treatment incubation_48_72h Incubate 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT solution incubation_48_72h->mtt_addition incubation_4h Incubate 4h mtt_addition->incubation_4h formazan_solubilization Add DMSO incubation_4h->formazan_solubilization absorbance_reading Read absorbance at 570nm formazan_solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis

Workflow for the MTT Cell Viability Assay.
Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It is commonly used to assess the levels of key proteins involved in apoptosis.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the test compounds for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6][7][8][9]

Western_Blot_Workflow start Start cell_lysis Cell Lysis & Protein Extraction start->cell_lysis quantification Protein Quantification (BCA) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Analysis of Protein Expression detection->analysis

Experimental Workflow for Western Blot Analysis.

Mechanism of Action: Targeting Key Signaling Pathways

Several s-triazine derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers and a key target for s-triazine compounds.[10][11][12][13][14]

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Activated Akt then modulates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell growth, proliferation, and survival, while inhibiting apoptosis.

Derivatives of this compound are hypothesized to inhibit key kinases in this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and leading to cancer cell death.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Triazine This compound Derivatives Triazine->PI3K Inhibits Triazine->mTOR Inhibits

PI3K/Akt/mTOR Signaling Pathway and Drug Targeting.

References

A Comparative Guide to Validating the Purity of Synthesized 4-Amino-6-methyl-1,3,5-triazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of analytical methods for determining the purity of 4-Amino-6-methyl-1,3,5-triazin-2-ol, a heterocyclic compound of interest in medicinal chemistry. We present a comparative analysis of various analytical techniques, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate methods for quality control and characterization.

Introduction to Purity Analysis

This compound is a triazine derivative with potential applications in pharmaceutical research. The synthesis of such molecules can often result in the formation of impurities, including starting materials, by-products, and degradation products. Accurate and robust analytical methods are therefore essential to ensure the purity, safety, and efficacy of the final compound. This guide explores the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for purity validation.

Comparison of Analytical Methodologies

The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information. Below is a comparative overview of the most common methods.

Analytical Method Principle Strengths Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution for separating complex mixtures, quantitative accuracy, and reproducibility.Requires reference standards for impurity identification, method development can be time-consuming.Quantitation of the main component and known impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, capable of identifying and quantifying unknown impurities without a reference standard (qNMR).Lower sensitivity compared to MS, complex spectra for mixtures.Structural elucidation, identification and quantification of impurities.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.High sensitivity, provides molecular weight information, can be coupled with chromatography (e.g., LC-MS) for enhanced separation and identification.Isomeric and isobaric compounds can be difficult to distinguish, may require chromatographic separation for complex mixtures.Confirmation of molecular weight, identification of impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Rapid and non-destructive, provides information about functional groups present.Primarily a qualitative technique, not ideal for quantifying impurities in a mixture.Confirmation of the presence of key functional groups and the overall molecular structure.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. The following sections outline the methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is a powerful tool for separating this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for better peak shape) is often effective for triazine derivatives.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 220-260 nm).

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural confirmation and purity assessment of the synthesized compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for triazine derivatives.

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra. For quantitative analysis (qNMR), a known amount of an internal standard is added to a precisely weighed sample.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are compared with the expected structure. The presence of unexpected signals may indicate impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is a common technique for polar molecules like triazine derivatives.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are frequently used.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight of the parent compound. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation of both the main compound and any detected impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid method to confirm the presence of key functional groups in the synthesized molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are compared with the expected vibrational frequencies for the functional groups present in this compound, such as N-H, C=O, C-N, and the triazine ring vibrations. The NIST WebBook provides a reference spectrum for the closely related compound 4,6-diamino-1,3,5-triazin-2-ol which can be used for comparison.[1][2]

Data Presentation and Visualization

To facilitate a clear comparison, the following table summarizes hypothetical quantitative data for the purity analysis of a synthesized batch of this compound.

Analytical Technique Parameter Measured Result
HPLC-UVPurity (% Area)99.5%
Known Impurity 10.2%
Known Impurity 20.1%
Unknown Impurities0.2%
qNMRPurity (wt%)99.2% ± 0.3%
LC-MSMolecular Weight Confirmation[M+H]⁺ at m/z 127.067
Impurity IdentificationImpurity at m/z 141.082 (potential methylated impurity)
FTIRFunctional Group ConfirmationConsistent with the expected structure (N-H, C=O, triazine ring vibrations observed)
Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive purity validation of synthesized this compound.

experimental_workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_validation Purity Validation cluster_reporting Final Reporting synthesis Synthesis of 4-Amino-6-methyl- 1,3,5-triazin-2-ol initial_char Initial Characterization (TLC, Melting Point) synthesis->initial_char purification Purification (e.g., Recrystallization, Column Chromatography) initial_char->purification hplc HPLC (Quantitative Purity) purification->hplc nmr NMR (Structural Confirmation, qNMR) purification->nmr ms LC-MS (Molecular Weight, Impurity ID) purification->ms ftir FTIR (Functional Groups) purification->ftir report Certificate of Analysis (Purity Statement) hplc->report nmr->report ms->report ftir->report

Caption: A typical experimental workflow for the synthesis, purification, and purity validation of this compound.

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical relationship and complementary nature of the different analytical techniques in the purity validation process.

logical_relationship Compound Synthesized Compound Purity Purity Assessment Compound->Purity Quantitative Structure Structural Confirmation Compound->Structure Qualitative Identity Identity Confirmation Compound->Identity Confirmatory HPLC HPLC Purity->HPLC NMR NMR Purity->NMR (qNMR) Structure->NMR MS MS Structure->MS (Fragmentation) FTIR FTIR Structure->FTIR Identity->NMR Identity->MS (Molecular Weight)

Caption: The interrelationship of analytical techniques for the comprehensive purity validation of a synthesized compound.

Conclusion

The validation of the purity of synthesized this compound requires a multi-faceted analytical approach. While HPLC provides excellent quantitative data on purity and known impurities, NMR is unparalleled for structural confirmation and the identification of unknown impurities. Mass spectrometry serves as a highly sensitive tool for molecular weight confirmation and impurity identification, and FTIR offers a rapid confirmation of the compound's functional group identity. By employing a combination of these techniques, researchers can ensure the quality and integrity of their synthesized compounds, which is a critical step in the drug development pipeline.

References

A Comparative Guide to the Reactivity of 4-Amino-6-methyl-1,3,5-triazin-2-ol and Other Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-Amino-6-methyl-1,3,5-triazin-2-ol (also known as acetoguanide) with other key 1,3,5-triazine derivatives, namely melamine, ammeline, and ammelide. This objective analysis, supported by experimental data and established chemical principles, is intended to inform synthetic strategies and applications in drug discovery and materials science.

Introduction to Triazine Reactivity

1,3,5-triazines, or s-triazines, are a class of heterocyclic aromatic compounds characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms. While aromatic, their resonance energy is significantly lower than that of benzene, rendering the triazine ring electron-deficient and susceptible to nucleophilic aromatic substitution. The reactivity of the triazine core and its substituents is profoundly influenced by the nature of the functional groups attached to the ring. Electron-donating groups generally decrease the ring's susceptibility to nucleophilic attack, while electron-withdrawing groups enhance it.

Tautomerism: A Key Factor in Reactivity

This compound, along with ammeline and ammelide, can exist in various tautomeric forms. Specifically, they can exhibit keto-enol (lactam-lactim) and amino-imino tautomerism. The predominant tautomer in a given environment will dictate the molecule's reactive sites. For instance, the lactam (keto) form of this compound is generally favored, influencing the nucleophilicity of the exocyclic amino group and the potential for reactions at the ring nitrogens. Computational studies on similar triazine derivatives have shown that multiple tautomers can coexist in equilibrium.

Quantitative Comparison of Basicity

The basicity of the amino groups in these triazines is a critical indicator of their nucleophilicity. A higher pKa value of the conjugate acid corresponds to a stronger base and, generally, a more potent nucleophile. The table below summarizes the experimental pKa values for the conjugate acids of this compound and related compounds.

CompoundStructurepKa of Conjugate AcidReference
This compoundNot explicitly found, but can be inferred to be lower than melamine due to the hydroxyl group.
Melamine5.0
Ammeline~9 (weakly acidic)
AmmelideNot explicitly found

Note: The pKa of ammeline reflects its acidic nature due to the hydroxyl groups, rather than the basicity of its amino groups.

From this data, melamine is the most basic among the compared aminotriazines for which data is readily available, suggesting its amino groups are the most nucleophilic. The presence of the electron-withdrawing hydroxyl/oxo group in this compound, ammeline, and ammelide is expected to reduce the electron density on the ring and the exocyclic amino groups, thereby lowering their basicity and nucleophilicity compared to melamine.

Comparative Reactivity in Key Reactions

Nucleophilic Aromatic Substitution

The triazine ring is susceptible to nucleophilic attack, especially when substituted with good leaving groups like halogens. The rate of substitution is highly dependent on the other substituents on the ring. For aminotriazines, the electron-donating nature of the amino groups makes them less reactive towards nucleophilic substitution compared to triazines with electron-withdrawing groups.

N-Acylation of the Amino Group

The reactivity of the exocyclic amino groups towards acylation is a direct measure of their nucleophilicity. Based on the pKa values, melamine is expected to be the most reactive towards acylation, followed by this compound. The reduced basicity of the amino groups in ammeline and ammelide suggests they would be the least reactive.

Electrophilic Substitution on the Aromatic Ring

Electrophilic aromatic substitution on the triazine ring is generally difficult due to its electron-deficient nature. The presence of multiple electron-donating amino groups, as in melamine, can activate the ring towards electrophiles to some extent. However, these reactions often require harsh conditions. For this compound, the activating effect of the amino and methyl groups is likely counteracted by the deactivating effect of the hydroxyl/oxo group, making electrophilic substitution challenging.

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols can be adapted to compare the reactivity of this compound with other triazines.

General Protocol for N-Acylation using Acyl Chloride

This protocol is suitable for comparing the nucleophilicity of the amino groups.

Materials:

  • Aminotriazine (e.g., this compound, Melamine)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the aminotriazine (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise to the cooled solution.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The reaction time and yield for different aminotriazines under identical conditions will provide a quantitative measure of their relative reactivity.

Visualizations

Experimental Workflow for N-Acylation

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Dissolve Aminotriazine in DCM cool Cool to 0°C start->cool add_base Add Base (Pyridine/TEA) cool->add_base add_acyl_chloride Add Acyl Chloride add_base->add_acyl_chloride react Stir at RT add_acyl_chloride->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Final Product

Caption: Workflow for the N-acylation of aminotriazines.

Conceptual Reactivity Comparison

reactivity_comparison cluster_reactivity Relative Reactivity towards Nucleophilic Acylation cluster_factors Influencing Factors melamine Melamine (Most Reactive) pKa ~5.0 acetoguanide This compound (Intermediate Reactivity) melamine->acetoguanide Decreasing Basicity and Nucleophilicity ammeline Ammeline (Less Reactive) acetoguanide->ammeline ammelide Ammelide (Least Reactive) ammeline->ammelide edg Electron-Donating Groups (e.g., -NH2, -CH3) edg->melamine Increases Reactivity ewg Electron-Withdrawing Groups (e.g., -OH) ewg->acetoguanide Decreases Reactivity ewg->ammeline ewg->ammelide

Caption: Factors influencing the reactivity of aminotriazines.

Conclusion

The reactivity of this compound is intermediate among the compared aminotriazines. Its amino group is expected to be less nucleophilic than that of melamine due to the presence of the electron-withdrawing hydroxyl/oxo group. Conversely, it is likely more reactive than ammeline and ammelide, which contain two hydroxyl/oxo groups. The methyl group on this compound provides a slight electron-donating effect, which may partially offset the deactivating influence of the hydroxyl group.

For researchers in drug development, the nuanced reactivity of this compound offers opportunities for selective functionalization. By carefully controlling reaction conditions, it is possible to target either the exocyclic amino group or potentially the ring nitrogens, leading to a diverse range of derivatives for biological screening. Further quantitative kinetic studies are warranted to provide a more precise comparison of the reactivity of these important heterocyclic compounds.

Comparative Analysis of 4-Amino-6-methyl-1,3,5-triazin-2-ol Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 4-Amino-6-methyl-1,3,5-triazin-2-ol core, with a particular focus on their anticancer potential. The information presented herein is synthesized from recent studies on complex derivatives, offering insights into how structural modifications influence their biological efficacy.

Core Structure and Biological Significance

The parent compound, this compound, possesses a simple yet promising chemical architecture.[3] However, much of the recent research has focused on more elaborate molecular hybrids that incorporate this triazine core. These studies reveal that strategic modifications at various positions of the triazine ring can significantly enhance cytotoxic activity against cancer cell lines.[4][5]

Structure-Activity Relationship Insights

Analysis of various 1,3,5-triazine derivatives has highlighted several key structural features that govern their biological activity:

  • Substituents at the 6-position: The nature of the substituent at the 6-position of the triazine ring plays a crucial role in determining cytotoxic potency. For instance, in a series of 2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives, the presence of a 4-phenylpiperazin-1-yl substituent at the R² position was found to be critical for activity against HCT-116 and MCF-7 cancer cell lines.[5]

  • Modifications on Appended Moieties: In these hybrid molecules, modifications to other parts of the structure also significantly impact activity. For example, in the same series, compounds with 4-trifluoromethylbenzyl and 3,5-bis(trifluoromethyl)benzyl groups on the imidazolidine ring (R¹) exhibited potent cytotoxic effects.[5]

  • Molecular Hybridization: The strategy of creating molecular hybrids by combining the triazine ring with other pharmacophores, such as a sulfonamide fragment, has proven effective in designing novel anticancer agents.[4][5]

Comparative Performance Data

The following table summarizes the in vitro cytotoxic activity of representative 1,3,5-triazine analogs against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDR¹ Substituent on Imidazolidine RingR² Substituent at Triazine 6-positionHCT-116 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)
Series 1 4-trifluoromethylbenzyl4-phenylpiperazin-1-yl3.65.2>50
Series 1 3,5-bis(trifluoromethyl)benzyl4-phenylpiperazin-1-yl4.16.8>50
Series 1 4-trifluoromethylbenzyl4-(4-fluorophenyl)piperazin-1-yl11.015.0>50
TZ9 --->22-
6a-c N'-phenyl-4,6-bis(arylamino)-3.3 - 22--

Data for Series 1 compounds were extracted from a study on 2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives.[5] Data for TZ9 and 6a-c were extracted from a study on 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6B inhibitors.[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTS Assay)

The cytotoxic activity of the synthesized triazine derivatives is commonly evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[6]

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: After the incubation period, the MTS reagent, in the presence of an electron coupling reagent (phenazine ethosulfate), is added to each well.

  • Incubation and Measurement: The plates are incubated for a period (e.g., 1-4 hours) to allow for the conversion of MTS to formazan by viable cells. The absorbance of the formazan product is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Studies on active 1,3,5-triazine analogs suggest that their anticancer effects can be mediated through various cellular mechanisms, including the induction of cell cycle arrest and apoptosis.[5] While some compounds were investigated for their ability to inhibit MDM2-p53 interactions, the results indicated that their cytotoxic effects were independent of this pathway.[5] Instead, these compounds were found to induce G0/G1 and G2/M cell cycle arrest in a p53-independent manner.[5] Furthermore, they were shown to trigger apoptosis in cancer cells harboring both wild-type and mutant p53.[5]

Below is a conceptual diagram illustrating a generalized mechanism of action for certain cytotoxic 1,3,5-triazine analogs.

G Conceptual Mechanism of Action for Cytotoxic 1,3,5-Triazine Analogs Triazine_Analog Triazine_Analog Cancer_Cell Cancer_Cell Triazine_Analog->Cancer_Cell Enters Cell_Cycle_Arrest Cell_Cycle_Arrest Cancer_Cell->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cancer_Cell->Apoptosis Induces G Workflow for Development of 1,3,5-Triazine Analogs Design Compound Design (e.g., Molecular Hybridization) Synthesis Chemical Synthesis Design->Synthesis Characterization Structural Characterization (NMR, MS, X-ray) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity (MTS Assay) Characterization->Cytotoxicity Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) Cytotoxicity->Mechanism SAR SAR Analysis Mechanism->SAR SAR->Design Iterative Optimization

References

Performance Benchmark: 4-Amino-6-methyl-1,3,5-triazin-2-ol in a Competitive ELISA for Triazine Herbicide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 4-Amino-6-methyl-1,3,5-triazin-2-ol against the herbicide atrazine and its major metabolites in a hypothetical competitive enzyme-linked immunosorbent assay (ELISA). The data presented is designed to be representative of typical assay performance and is intended to guide researchers in the potential application of this compound in immunoassays for environmental monitoring or toxicological studies.

Data Presentation: Comparative Immunoassay Performance

The following table summarizes the key performance metrics of this compound and its comparators in a competitive ELISA designed for the detection of atrazine. The IC50 value, which represents the concentration of the analyte required to achieve 50% inhibition of the assay signal, is a primary indicator of analytical sensitivity. A lower IC50 value indicates a higher sensitivity of the assay to that particular compound.

CompoundCAS NumberTypeIC50 (ng/mL)Cross-Reactivity (%)
Atrazine1912-24-9Parent Herbicide0.1100
This compound 16352-06-0 Metabolite 5.2 1.9
Deethylatrazine (DEA)6190-65-4Major Metabolite1.56.7
Deisopropylatrazine (DIA)1007-28-9Major Metabolite2.83.6
Diaminochlorotriazine (DACT)3397-62-4Major Metabolite10.50.95

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual performance may vary depending on the specific antibody, assay conditions, and matrix effects.

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol outlines the steps for a competitive ELISA to determine the concentration of triazine compounds.

1. Materials and Reagents:

  • Microtiter plates (96-well) coated with a specific anti-atrazine antibody.

  • Standard solutions of Atrazine, this compound, DEA, DIA, and DACT of known concentrations.

  • Atrazine-horseradish peroxidase (HRP) conjugate solution.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution (e.g., 2M Sulfuric Acid).

  • Unknown samples for analysis.

  • Microplate reader capable of measuring absorbance at 450 nm.

2. Assay Procedure:

  • Allow all reagents and samples to reach room temperature.

  • Add 50 µL of standard solutions or unknown samples to the appropriate wells of the antibody-coated microtiter plate.

  • Add 50 µL of the Atrazine-HRP conjugate solution to each well.

  • Gently mix the plate and incubate for 60 minutes at room temperature.

  • Wash the plate three times with 300 µL of Wash Buffer per well.

  • Add 100 µL of Substrate Solution to each well.

  • Incubate the plate for 20 minutes in the dark at room temperature.

  • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Read the absorbance of each well at 450 nm using a microplate reader.

3. Data Analysis:

  • Calculate the average absorbance for each set of standards and samples.

  • Generate a standard curve by plotting the absorbance values against the logarithm of the concentration of the atrazine standards.

  • The percentage of inhibition for each standard and sample can be calculated using the formula: % Inhibition = (1 - (Absorbance of sample or standard / Absorbance of zero standard)) * 100

  • The IC50 value is determined from the standard curve as the concentration that results in 50% inhibition.

  • The concentration of the triazine compounds in the unknown samples is determined by interpolating their absorbance values from the standard curve.

Mandatory Visualizations

G cluster_0 Competitive ELISA Workflow Start Start Add Sample/Standard Add Sample/Standard Start->Add Sample/Standard Add Enzyme Conjugate Add Enzyme Conjugate Add Sample/Standard->Add Enzyme Conjugate Incubate Incubate Add Enzyme Conjugate->Incubate Wash Wash Incubate->Wash Add Substrate Add Substrate Wash->Add Substrate Incubate (Color Development) Incubate (Color Development) Add Substrate->Incubate (Color Development) Add Stop Solution Add Stop Solution Incubate (Color Development)->Add Stop Solution Read Absorbance Read Absorbance Add Stop Solution->Read Absorbance

Caption: A flowchart illustrating the key steps in a competitive ELISA protocol.

G cluster_1 Simplified Atrazine Photosynthesis Inhibition Pathway Atrazine Atrazine D1_protein D1 Protein (in Photosystem II) Atrazine->D1_protein Binds to Plastoquinone Plastoquinone D1_protein->Plastoquinone Blocks binding of Electron_Transport_Chain Electron Transport Chain Plastoquinone->Electron_Transport_Chain Cannot transfer electrons to ATP_Synthesis ATP Synthesis Electron_Transport_Chain->ATP_Synthesis Disrupts Photosynthesis_Inhibition Photosynthesis_Inhibition ATP_Synthesis->Photosynthesis_Inhibition Leads to

Caption: A diagram showing the mechanism of atrazine's herbicidal action via inhibition of photosynthesis.

Safety Operating Guide

Proper Disposal of 4-Amino-6-methyl-1,3,5-triazin-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 4-Amino-6-methyl-1,3,5-triazin-2-ol are outlined below to ensure personnel safety and environmental protection. This document provides a procedural, step-by-step plan for researchers, scientists, and drug development professionals. As a compound with identified health hazards, it necessitates handling as hazardous waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed or inhaled, causes skin irritation, and can result in serious eye irritation.[1][2]

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is mandatory.

  • Respiratory Protection: If there is a risk of generating dust, a suitable respirator should be worn.[1]

All handling and segregation of this chemical waste must be conducted in a well-ventilated area, preferably within a chemical fume hood.

Hazard and Classification Data

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard StatementSignal Word
Acute toxicity, oral (Category 4)H302: Harmful if swallowedWarning
Skin corrosion/irritation (Category 2)H315: Causes skin irritationWarning
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationWarning
Acute toxicity, inhalation (Category 4)H332: Harmful if inhaledWarning
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritationWarning

Step-by-Step Disposal Protocol

The recommended disposal route for this compound is through a licensed hazardous waste management facility. Incineration is a common and effective method for the disposal of triazine-based compounds like atrazine.[3] Alternatively, chemical treatment such as alkaline hydrolysis may be employed for some triazine pesticides.[3] However, for laboratory-scale waste, collection by a certified disposal service is the standard and safest approach.

Step 1: Waste Classification

Identify the waste as Non-halogenated Organic Solid Waste . Although it is a triazine, this specific compound does not contain halogens. This classification is crucial for proper segregation and disposal.

Step 2: Waste Segregation and Collection

  • Obtain the Correct Waste Container: Use a dedicated, leak-proof container with a secure screw-top cap, clearly labeled for "Non-halogenated Organic Solid Waste."

  • Collect All Contaminated Materials: Place the solid this compound, as well as any contaminated items such as weighing boats, filter paper, and disposable PPE, into the designated container.

Step 3: Labeling

  • Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first item of waste is added.

  • Complete Information: Fill out the label completely, including:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Harmful," "Irritant")

    • The date accumulation started

    • The laboratory and responsible researcher's contact information

Step 4: Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated and properly marked SAA within your laboratory.

  • Secondary Containment: The container must be placed within a secondary containment bin or tray to mitigate any potential leaks.

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.

Step 5: Arrange for Disposal

  • Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[4]

  • Contact Environmental Health and Safety (EHS): Follow your institution's procedures for hazardous waste disposal. This typically involves contacting the EHS office to schedule a pickup.

  • Prepare for Pickup: Ensure the container is properly labeled and sealed before the scheduled pickup by the licensed hazardous waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (4-Amino-6-methyl- 1,3,5-triazin-2-ol) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste: Non-halogenated Organic Solid ppe->classify container Select & Label Hazardous Waste Container classify->container collect Collect Waste & Contaminated Items container->collect store Store in Designated Satellite Accumulation Area (SAA) collect->store containment Use Secondary Containment store->containment seal Keep Container Tightly Sealed containment->seal contact_ehs Contact EHS for Pickup seal->contact_ehs pickup Waste Collected by Licensed Disposal Facility contact_ehs->pickup end Final Disposal (e.g., Incineration) pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Amino-6-methyl-1,3,5-triazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of 4-Amino-6-methyl-1,3,5-triazin-2-ol based on available safety data for structurally similar compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact product you are using and to conduct a thorough risk assessment for your specific laboratory conditions.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. The following procedures are based on established laboratory safety protocols and information derived from safety data sheets of analogous chemical structures.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to prevent exposure. Based on data for similar triazine compounds, it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Weighing and Handling Solid Safety glasses with side shields or goggles.[1][3]Nitrile gloves.[1][4]NIOSH-approved N95 dust mask or higher.[4]Laboratory coat.
Preparing Solutions Chemical splash goggles or face shield.[1]Nitrile gloves.[1][4]Work in a certified chemical fume hood.Laboratory coat.
Conducting Reactions Chemical splash goggles or face shield.[1]Nitrile gloves.[1][4]Work in a certified chemical fume hood.Laboratory coat.
Spill Cleanup Chemical splash goggles and face shield.[1]Heavy-duty nitrile or butyl rubber gloves.NIOSH-approved respirator with particulate filter.Chemical-resistant apron or coveralls.
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • When weighing the solid compound, perform the task in a ventilated enclosure or a chemical fume hood to minimize dust inhalation.[1][5]

  • Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Close the primary container tightly after use and store it in a designated, well-ventilated, and dry area.[1][5]

2. Solution Preparation:

  • All solution preparations must be conducted within a certified chemical fume hood.

  • Slowly add the solid this compound to the solvent to avoid splashing.

  • Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

3. Reaction and Experimentation:

  • Set up all experimental apparatus within a chemical fume hood.

  • Continuously monitor the reaction for any unexpected changes.

  • Upon completion, quench the reaction safely according to your established protocol before workup.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container. This includes any contaminated weighing paper or consumables.

  • Liquid Waste: Dispose of solutions containing this compound in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Sharps: Needles, syringes, or other sharps that have come into contact with the chemical must be disposed of in a designated sharps container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.

2. Disposal Procedure:

  • All waste must be disposed of through your institution's environmental health and safety (EHS) office.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

  • Complete a hazardous waste pickup request form as required by your institution, accurately listing all components of the waste.

3. Decontamination:

  • Clean all contaminated surfaces (fume hood, benchtops, equipment) with an appropriate solvent (e.g., 70% ethanol or as determined by your risk assessment) and then wipe down with soap and water.

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]

Emergency Procedures
  • Spill: In case of a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand).[3] Sweep or scoop up the material into a designated waste container.[3] For larger spills, evacuate the area and contact your EHS office immediately.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[1][6] Seek immediate medical attention.[1][6]

Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for safely managing this compound from receipt to disposal.

cluster_prep Preparation & Weighing cluster_handling Handling & Experimentation cluster_disposal Waste Disposal cluster_cleanup Decontamination prep_start Don PPE weigh Weigh Solid in Fume Hood prep_start->weigh solution Prepare Solution in Fume Hood weigh->solution reaction Conduct Experiment solution->reaction segregate Segregate Waste (Solid, Liquid, PPE) reaction->segregate dispose Dispose via EHS segregate->dispose decontaminate Decontaminate Work Area dispose->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for handling this compound.

References

×

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4-Amino-6-methyl-1,3,5-triazin-2-ol
Reactant of Route 2
4-Amino-6-methyl-1,3,5-triazin-2-ol

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。